molecular formula C16H16N6O B15605458 PFE-360

PFE-360

Cat. No.: B15605458
M. Wt: 308.34 g/mol
InChI Key: IYQTYHISVSPMSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PFE-360 is a useful research compound. Its molecular formula is C16H16N6O and its molecular weight is 308.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQTYHISVSPMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

PFE-360: An In-Depth Technical Guide to its Mechanism of Action as a LRRK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document details the inhibitor's biochemical and cellular activity, its impact on the LRRK2 signaling pathway, and provides detailed protocols for key experiments relevant to its characterization.

Core Mechanism of Action

This compound is an orally active, brain-penetrant small molecule that potently and selectively inhibits the kinase activity of LRRK2.[1][2][3] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, with many of these mutations leading to increased LRRK2 kinase activity.[4][5] By inhibiting this enzymatic function, this compound serves as a critical tool for investigating the physiological and pathological roles of LRRK2 and as a potential therapeutic agent for Parkinson's disease.

The primary mechanism of action of this compound is the direct inhibition of the LRRK2 kinase domain. This inhibition prevents the autophosphorylation of LRRK2 at sites such as Serine 935 (pS935), a commonly used biomarker for LRRK2 kinase activity in cellular and in vivo models.[6] Furthermore, this compound effectively blocks the phosphorylation of downstream LRRK2 substrates, most notably Rab GTPases, such as Rab10 at Threonine 73 (pT73).[2] The dephosphorylation of these substrates upon treatment with this compound confirms its on-target engagement and functional inhibition of the LRRK2 signaling cascade.

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory activity and pharmacokinetic properties.

ParameterValueSpecies/SystemReference(s)
In Vitro IC50~6 nMLRRK2 Kinase Assay[2]
In Vivo IC502.3 nMNot Specified[3][4][5][7]
Mouse Brain Unbound IC503 nMMouse

Table 1: Potency of this compound against LRRK2.

ParameterValueSpeciesDosingReference(s)
Serum Half-life (t½)~1.3 hoursRatOral[2]

Table 2: Pharmacokinetic Properties of this compound.

LRRK2 Signaling Pathway and this compound Inhibition

The LRRK2 signaling pathway is complex, with multiple upstream regulators and downstream effectors. Pathogenic mutations in LRRK2 are known to enhance its kinase activity, leading to aberrant phosphorylation of its substrates and contributing to neurodegeneration.[4][5]

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway and this compound Inhibition cluster_upstream Upstream Regulators cluster_downstream Downstream Effectors Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Activation VPS35 VPS35 VPS35->LRRK2 Activation LRRK2_active LRRK2 (Active Kinase) LRRK2->LRRK2_active Dimerization & Autophosphorylation Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation pS935 pS935-LRRK2 (Autophosphorylation) LRRK2_active->pS935 Neuroinflammation Neuroinflammation LRRK2_active->Neuroinflammation Mitochondrial_Dysfunction Mitochondrial Dysfunction LRRK2_active->Mitochondrial_Dysfunction PFE360 This compound PFE360->LRRK2_active Inhibition Rab10_p pT73-Rab10 Rab10->Rab10_p Vesicular_Trafficking Altered Vesicular Trafficking Rab10_p->Vesicular_Trafficking Kinase_Assay_Workflow In Vitro Kinase Assay Workflow A Prepare this compound Serial Dilution B Add this compound, LRRK2 Enzyme, and Substrate/ATP Mix to Plate A->B C Incubate for Kinase Reaction (120 min, RT) B->C D Add ADP-Glo™ Reagent (40 min, RT) C->D E Add Kinase Detection Reagent (30 min, RT) D->E F Measure Luminescence E->F G Calculate IC50 F->G Western_Blot_Workflow Western Blot Workflow for Cellular Target Engagement A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to PVDF D->E F Blocking E->F G Primary Antibody Incubation (pLRRK2, LRRK2, pRab10, Rab10) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Analysis and Quantification I->J CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat Cells with this compound or Vehicle B Heat Challenge at Varying Temperatures A->B C Freeze-Thaw Lysis B->C D Centrifugation to Pellet Aggregated Proteins C->D E Collect Supernatant (Soluble Proteins) D->E F Analyze Soluble LRRK2 by Western Blot E->F G Plot Melting Curves and Determine Thermal Shift F->G

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PFE-360 (PF-06685360): A Potent and Selective LRRK2 Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental considerations for this compound (also known as PF-06685360), a potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2).

Core Compound Information

This compound is a small molecule inhibitor targeting the kinase activity of LRRK2, a key protein implicated in the pathogenesis of Parkinson's disease. Its ability to cross the blood-brain barrier and its high potency make it a valuable tool for both in vitro and in vivo research into LRRK2-mediated signaling pathways.

Chemical Structure and Identifiers
  • IUPAC Name: 1-Methyl-4-[4-(4-morpholinyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-1H-pyrrole-2-carbonitrile[1]

  • SMILES Code: C[N]1C=C(C=C1C#N)C2=C[NH]C3=NC=NC(=C23)N4CCOCC4[2]

  • Chemical Formula: C₁₆H₁₆N₆O[1]

  • Molecular Weight: 308.34 g/mol [1][2][3][4]

  • CAS Number: 1527475-61-1[1][2][3][4]

Physicochemical and Pharmacological Properties

This compound is characterized by its favorable properties for use as a chemical probe in cellular and animal models.

Quantitative Data Summary
PropertyValueSource(s)
In Vivo IC₅₀ 2.3 nM[3][4][5][6]
In Vitro IC₅₀ ~6 nM[7]
Solubility in DMSO 7 mg/mL[4], 10.42 mg/mL[3], 31 mg/mL[2][2][3][4]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]
Appearance Off-white to gray solid[6]
Storage (Powder) -20°C for up to 3 years[3][6]
Storage (In Solvent) -80°C for up to 2 years[2][6]
Rat Serum Half-life (Oral) ~1.3 hours[7]
Rat Plasma Half-life (Oral) 2.8 ± 1.3 hours[8]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of LRRK2. LRRK2 is a large, multi-domain protein that plays a role in various cellular processes. Pathogenic mutations in LRRK2, such as G2019S, can lead to increased kinase activity, which is believed to contribute to neuronal dysfunction and degeneration in Parkinson's disease.

LRRK2 is known to phosphorylate a subset of Rab GTPases, which are key regulators of vesicular trafficking. By inhibiting LRRK2, this compound can reduce the phosphorylation of these substrates, thereby modulating downstream cellular events. A key pharmacodynamic marker of LRRK2 inhibition is the reduction of autophosphorylation at Ser935.

LRRK2_Inhibition cluster_0 This compound Action cluster_1 LRRK2 Kinase Activity PFE360 This compound LRRK2_active Active LRRK2 Kinase PFE360->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 Kinase Rab Rab GTPase (Substrate) LRRK2_active->Rab Phosphorylates pRab Phosphorylated Rab GTPase Cellular_effects Downstream Cellular Effects pRab->Cellular_effects Modulates Vesicular Trafficking

Caption: Mechanism of action of this compound on the LRRK2 signaling pathway.

Experimental Protocols

The following are summaries of methodologies for common experiments involving this compound, based on published research.

In Vivo Administration in Rats (Oral Gavage)

This protocol describes the preparation and administration of this compound to rats for pharmacokinetic and pharmacodynamic studies.

  • Vehicle Preparation: this compound can be dissolved in a vehicle suitable for oral administration. One such vehicle consists of 10% Captisol, with the pH adjusted to 2 using 1 M methane (B114726) sulfonic acid. Another commonly used vehicle for oral gavage is a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[3][6]. For a homogeneous suspension, 0.5% CMC-Na can also be utilized[2].

  • Compound Preparation: this compound is dissolved in the chosen vehicle to the desired concentration (e.g., 3 mg/mL)[9]. Sonication may be required to aid dissolution[10].

  • Administration: The solution is administered to rats via oral gavage using plastic feeding tubes. Dosages of 4 mg/kg and 7.5 mg/kg administered twice daily (BID) have been reported to be effective in reducing LRRK2 phosphorylation[3][6].

  • Dosing Schedule: For chronic studies, this compound has been administered twice daily with a 12-hour interval for periods of 10-12 weeks[3][6][9].

Western Blotting for LRRK2 Phosphorylation

This method is used to assess the pharmacodynamic effect of this compound by measuring the ratio of phosphorylated LRRK2 (pSer935) to total LRRK2 in tissue lysates.

  • Tissue Lysis: Brain or kidney tissue is homogenized in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for LRRK2 phosphorylated at Ser935 and total LRRK2.

  • Detection: Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of pSer935-LRRK2 to total LRRK2 is calculated to determine the extent of LRRK2 inhibition.

LRRK2 Kinase Assay (General Protocol)

In vitro kinase assays are essential for determining the potency and selectivity of inhibitors like this compound. A common method is the ADP-Glo™ Kinase Assay.

  • Reaction Components: The assay is typically performed in a 384-well plate and includes the LRRK2 enzyme, a suitable substrate (e.g., LRRKtide), ATP, and the inhibitor (this compound) at various concentrations. The reaction is carried out in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[11].

  • Incubation: The reaction mixture is incubated at room temperature for a set period (e.g., 120 minutes) to allow for the kinase reaction to proceed[11].

  • ADP Detection: After the kinase reaction, the amount of ADP produced is quantified. In the ADP-Glo™ assay, remaining ATP is first depleted, and then the ADP is converted back to ATP, which is measured using a luciferase/luciferin reaction. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity[11].

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC₅₀ value of the inhibitor can be determined.

Experimental_Workflow cluster_invivo In Vivo Study cluster_pd_assay Pharmacodynamic (PD) Assay cluster_invitro In Vitro Kinase Assay prep This compound Formulation (e.g., in 10% Captisol) admin Oral Gavage to Rats (e.g., 7.5 mg/kg BID) prep->admin tissue Tissue Collection (Brain, Kidney) admin->tissue lysis Tissue Lysis tissue->lysis wb Western Blot for pSer935/Total LRRK2 lysis->wb analysis_pd Quantify LRRK2 Inhibition wb->analysis_pd assay_setup Assay Setup: LRRK2, Substrate, ATP, this compound incubation Incubation assay_setup->incubation detection ADP Detection (Luminescence) incubation->detection analysis_ic50 Calculate IC50 detection->analysis_ic50

Caption: General experimental workflow for evaluating this compound.

References

PFE-360 Target Selectivity Profile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The information is compiled from publicly available scientific literature and is intended to support research and drug development efforts.

Executive Summary

This compound is a brain-penetrant small molecule inhibitor targeting the kinase activity of LRRK2, a key therapeutic target in Parkinson's disease. It exhibits high potency for LRRK2 with an in vivo IC50 of 2.3 nM and an in vitro IC50 of approximately 6 nM.[1][2] Selectivity profiling has demonstrated a favorable profile for this compound, with limited off-target activity. This document summarizes the quantitative data on its target engagement, details the experimental protocols for assessing its activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Target Selectivity Profile

The primary pharmacological target of this compound is LRRK2. Its high potency is a key characteristic. While comprehensive kinome-wide screening data is not fully available in the public domain, studies have identified a limited number of off-target kinases.

Table 1: this compound Kinase Inhibition Profile
TargetIC50 (nM)Assay TypeComments
Primary Target
LRRK22.3In vivoPotent inhibition observed in animal models.[3][4]
LRRK2~6In vitro[1][2]
Off-Targets
MST-2 (STK3)< 500BiochemicalIdentified in a selectivity screen. Exact IC50 not specified.
MAP3K5 (ASK1)< 500BiochemicalIdentified in a selectivity screen. Exact IC50 not specified.

Signaling Pathway

This compound inhibits the kinase activity of LRRK2, which is a key node in several cellular signaling pathways. A primary consequence of LRRK2 inhibition is the reduction of phosphorylation of its downstream substrates, such as Rab GTPases (e.g., Rab10), and the modulation of its own autophosphorylation status at sites like Serine 935 (pSer935), which is often used as a pharmacodynamic biomarker of target engagement.

LRRK2_Signaling_Pathway cluster_0 This compound Action cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects PFE360 This compound LRRK2 LRRK2 PFE360->LRRK2 Inhibition pLRRK2 pLRRK2 (Ser935) LRRK2->pLRRK2 Autophosphorylation Rab Rab GTPases (e.g., Rab10) LRRK2->Rab Phosphorylation pRab Phosphorylated Rab Rab->pRab Vesicular_Trafficking Vesicular Trafficking pRab->Vesicular_Trafficking Autophagy Autophagy pRab->Autophagy

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the target selectivity and cellular activity of this compound.

Biochemical LRRK2 Kinase Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified LRRK2.

Objective: To determine the in vitro IC50 value of this compound against LRRK2.

Materials:

  • Recombinant LRRK2 protein

  • This compound

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)

  • [γ-³²P]ATP or ATP and ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • 5x Laemmli sample buffer

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing recombinant LRRK2 protein in kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO, with a final DMSO concentration of ≤1%) to the reaction mixture. Include a vehicle control (DMSO only).

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-20 minutes at 30°C.

  • Initiation of Kinase Reaction:

    • Radiometric Assay: Initiate the reaction by adding a mixture of MBP and [γ-³²P]ATP.

    • Luminescent Assay (ADP-Glo™): Initiate the reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • Termination of Reaction:

    • Radiometric Assay: Stop the reaction by adding 5x Laemmli sample buffer.

    • Luminescent Assay (ADP-Glo™): Stop the kinase reaction by adding the ADP-Glo™ Reagent.

  • Detection:

    • Radiometric Assay: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated MBP by autoradiography and quantify the band intensity.

    • Luminescent Assay (ADP-Glo™): After a 40-minute incubation with the ADP-Glo™ Reagent, add the Kinase Detection Reagent and measure the luminescence, which correlates with the amount of ADP produced.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular LRRK2 Phosphorylation Assay (Western Blot)

This cell-based assay assesses the ability of this compound to inhibit LRRK2 activity within a cellular context by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935).

Objective: To determine the cellular potency of this compound.

Materials:

  • HEK293T or other suitable cells expressing LRRK2

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • BCA protein assay kit

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations for a specified duration (e.g., 1-2 hours). Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against pSer935-LRRK2 and total LRRK2.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for pSer935-LRRK2 and total LRRK2. Normalize the pSer935 signal to the total LRRK2 signal for each sample. Calculate the percentage of inhibition relative to the vehicle control and determine the cellular IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the described experimental protocols.

Biochemical_Assay_Workflow cluster_workflow Biochemical LRRK2 Kinase Inhibition Assay Workflow start Start prepare_reaction Prepare Reaction Mix (LRRK2 Enzyme, Buffer) start->prepare_reaction add_inhibitor Add this compound (Dose-Response) prepare_reaction->add_inhibitor pre_incubate Pre-incubate (30°C, 10-20 min) add_inhibitor->pre_incubate initiate_reaction Initiate Reaction (Add Substrate & ATP/[γ-³²P]ATP) pre_incubate->initiate_reaction incubate Incubate (30°C, 30-60 min) initiate_reaction->incubate terminate_reaction Terminate Reaction incubate->terminate_reaction detection Detection (SDS-PAGE/Autoradiography or Luminescence) terminate_reaction->detection analyze Data Analysis (Calculate IC50) detection->analyze end_node End analyze->end_node

Caption: Workflow for the biochemical LRRK2 kinase inhibition assay.

Cellular_Assay_Workflow cluster_workflow Cellular LRRK2 Phosphorylation Assay Workflow start Start culture_cells Culture & Plate Cells start->culture_cells treat_cells Treat Cells with this compound (Dose-Response, 1-2h) culture_cells->treat_cells lyse_cells Lyse Cells treat_cells->lyse_cells quantify_protein Quantify Protein (BCA) lyse_cells->quantify_protein sds_page SDS-PAGE & Western Blot quantify_protein->sds_page antibody_incubation Primary & Secondary Antibody Incubation sds_page->antibody_incubation detection ECL Detection antibody_incubation->detection analyze Data Analysis (Normalize pSer935/Total LRRK2, Calculate IC50) detection->analyze end_node End analyze->end_node

Caption: Workflow for the cellular LRRK2 phosphorylation assay.

Conclusion

This compound is a highly potent and selective LRRK2 kinase inhibitor. The data and protocols presented in this guide provide a foundational understanding of its target selectivity profile and the methodologies used for its characterization. This information is critical for researchers and drug developers working on LRRK2-targeted therapies for Parkinson's disease and other potential indications. Further comprehensive kinome screening would provide a more complete picture of its selectivity.

References

LRRK2 Pathophysiology in Neurodegeneration: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) has emerged as a central figure in the molecular landscape of neurodegeneration, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial, late-onset PD and are also a significant risk factor for the sporadic form of the disease.[1][2] Clinically and pathologically, LRRK2-associated PD is often indistinguishable from idiopathic PD, frequently featuring the characteristic loss of dopaminergic neurons and the presence of α-synuclein-positive Lewy bodies.[1] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase functions, placing it at the crossroads of numerous critical cellular pathways.[3] Evidence strongly indicates that a gain-of-function in its kinase activity is a primary driver of pathogenesis, making LRRK2 a highly attractive therapeutic target.[2][4] This guide provides a detailed examination of the core pathophysiological mechanisms of LRRK2, focusing on its signaling pathways, the quantitative impact of pathogenic mutations, and the key experimental models and protocols used to investigate its function.

LRRK2 Structure and Dual Enzymatic Function

LRRK2 is a member of the ROCO protein family, characterized by a complex architecture that includes a Ras of complex (ROC) GTPase domain, a C-terminal of ROC (COR) domain, and a kinase domain.[3] These catalytic domains are flanked by several protein-protein interaction domains, including armadillo (ARM), ankyrin (ANK), leucine-rich repeats (LRR), and WD40 repeats, which are crucial for regulating LRRK2's localization and function.[3][5] The interplay between the GTPase and kinase domains is critical, with GTP binding being essential for kinase activity. Pathogenic mutations are predominantly clustered within these enzymatic domains, leading to dysregulated activity that underpins neurotoxicity.[6][7]

Pathogenic Mutations and Their Impact on Kinase Activity

The majority of pathogenic LRRK2 mutations result in a toxic gain-of-function, characterized by increased kinase activity. The G2019S mutation, located in the kinase domain, is the most prevalent and is associated with a significant portion of both familial and sporadic PD cases.[1][6] Other mutations, such as R1441C/G in the ROC domain, also lead to enhanced kinase activity, albeit through different mechanisms that likely involve altered GTPase function and protein conformation.[8][9] This hyperactivity is a central tenet of LRRK2 pathophysiology and the primary rationale for the development of kinase inhibitors.[5][10]

LRRK2 Mutation Location Effect on Kinase Activity Prevalence in PD Reference
G2019S Kinase Domain~1.5 to 3-fold increaseMost common; up to 40% in certain ethnicities[1][9]
R1441C/G ROC (GTPase) Domain~4-fold increaseCommon in specific populations (e.g., Basque)[8][9]
Y1699C COR DomainVariable; alters kinase activityLess common[6]
I2020T Kinase DomainIncreased kinase activityRare[2]

Core Signaling Pathways in LRRK2-Mediated Neurodegeneration

The enhanced kinase activity of mutant LRRK2 disrupts several fundamental cellular processes. These disruptions collectively contribute to the neuronal dysfunction and degeneration observed in Parkinson's disease.

LRRK2 and Rab GTPase Phosphorylation

A pivotal breakthrough in understanding LRRK2 function was the identification of a subset of Rab GTPases as key physiological substrates of its kinase activity.[11] LRRK2 phosphorylates these proteins within their highly conserved switch II domain, a modification that impairs their interaction with regulatory proteins like GTPase activating proteins (GAPs) and guanine (B1146940) nucleotide exchange factors (GEFs), effectively locking them in an active, membrane-bound state.

Key LRRK2-phosphorylated Rab substrates include Rab8A, Rab10, Rab12, and Rab35.[11] This aberrant phosphorylation disrupts a range of vesicular trafficking events, including endocytosis, lysosomal transport, and ciliogenesis.[11][12] The phosphorylation of Rab10 at the Threonine 73 (T73) position has become a widely accepted and sensitive biomarker for LRRK2 kinase activity in both preclinical models and clinical samples.[4][13]

LRRK2_Rab_Pathway LRRK2-Rab Signaling Pathway cluster_lrrk2 LRRK2 Activation cluster_rab Rab Cycle cluster_downstream Downstream Consequences LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) (e.g., G2019S) LRRK2_inactive->LRRK2_active Pathogenic Mutation Rab_GTP Rab-GTP (Active, Membrane-Bound) LRRK2_active->Rab_GTP Phosphorylation (e.g., Rab10 at T73) Rab_GDP Rab-GDP (Inactive, Cytosolic) Rab_GDP->Rab_GTP GEF Rab_GTP->Rab_GDP GAP Vesicle_Trafficking Normal Vesicular Trafficking Rab_GTP->Vesicle_Trafficking Regulates pRab_GTP p-Rab-GTP (Hyperactive) Impaired_Trafficking Impaired Vesicular Trafficking Ciliogenesis Ciliogenesis pRab_GTP->Impaired_Trafficking Disrupts pRab_GTP->Ciliogenesis Inhibits

LRRK2 phosphorylates Rab GTPases, impairing vesicular trafficking.
Autophagy and Lysosomal Dysfunction

Neurons are heavily reliant on efficient protein and organelle clearance systems, primarily the autophagy-lysosomal pathway (ALP), to maintain homeostasis.[14] A growing body of evidence implicates mutant LRRK2 in the disruption of this critical process.[8][12] Studies in various models, from patient-derived fibroblasts to transgenic mice, show that pathogenic LRRK2 mutations lead to an accumulation of autophagic vacuoles and impaired fusion between autophagosomes and lysosomes.[12][15] This blockade prevents the final degradation of cellular waste, which can contribute to the accumulation of toxic protein aggregates like α-synuclein.[8][14] The mechanism likely involves LRRK2's influence on Rab GTPases, such as Rab7 and Rab10, which are essential for autophagosome maturation and lysosomal positioning.[12][16]

LRRK2_Autophagy_Pathway LRRK2 Impact on Autophagy-Lysosomal Pathway cluster_process Normal Autophagic Flux cluster_lrrk2 Pathogenic LRRK2 cluster_consequence Pathological Outcome Cargo Cellular Debris (e.g., α-synuclein) Autophagosome Autophagosome Cargo->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Accumulation Accumulation of Toxic Aggregates Autophagosome->Accumulation Leads to Degradation Degradation & Recycling Autolysosome->Degradation LRRK2_mut Mutant LRRK2 (Increased Kinase Activity) LRRK2_mut->Autolysosome Impairs Fusion Neurodegeneration Neurodegeneration Accumulation->Neurodegeneration

Mutant LRRK2 impairs autophagosome-lysosome fusion.
Neuroinflammation

Neuroinflammation is a well-established hallmark of PD, with activated microglia and astrocytes contributing to a chronic inflammatory state that exacerbates neuronal death.[17][18] LRRK2 is highly expressed in immune cells, including microglia, and its kinase activity is a key regulator of the inflammatory response.[17][19] Pathogenic mutations, particularly G2019S, enhance pro-inflammatory signaling pathways.[2][18] In microglia, mutant LRRK2 can amplify the response to inflammatory stimuli like lipopolysaccharide (LPS) or α-synuclein aggregates, leading to increased production of pro-inflammatory cytokines such as IL-1β.[20][21] LRRK2 kinase inhibitors have been shown to attenuate this neuroinflammatory response in multiple preclinical models, highlighting a direct link between LRRK2 activity and immune-mediated neurotoxicity.[17][21]

LRRK2 and Tau Pathophysiology

While PD is primarily a synucleinopathy, a significant subset of individuals with LRRK2 mutations also develop tau pathology in the form of neurofibrillary tangles.[22][23] This suggests a potential mechanistic link between LRRK2 and tau. In vitro and in vivo studies have demonstrated that LRRK2 can directly phosphorylate tau at several epitopes, including novel sites like T149 and T153.[24][25] Expression of LRRK2 in mouse models of tauopathy has been shown to enhance tau aggregation and hyperphosphorylation.[24] The interplay between LRRK2 and tau may occur through direct phosphorylation or by LRRK2 modulating the activity of other known tau kinases, such as GSK-3β.[26] This connection suggests that LRRK2 may contribute to a broader spectrum of neurodegenerative pathologies than initially thought.

Experimental Models and Protocols

The study of LRRK2 pathophysiology relies on a variety of experimental models and assays to dissect its complex functions.

Cellular and Animal Models

Diverse models have been developed to investigate LRRK2, each with specific advantages and limitations.[6] Overexpression of human LRRK2 with pathogenic mutations in cell lines or primary neurons can induce cytotoxicity that is dependent on its kinase activity.[27] Animal models, particularly transgenic rodents, have been instrumental but have not consistently replicated all features of human PD, such as robust nigrostriatal degeneration.[28] However, these models often exhibit more subtle phenotypes like axonal pathology, neurotransmission deficits, and increased susceptibility to toxins, making them valuable for studying the prodromal phases of the disease and for testing therapeutic agents.[28][29]

Model Type Description Key Phenotypes Reference
Yeast/C. elegans Express human LRRK2.Useful for studying fundamental GTPase function, vesicular trafficking, and autophagy defects.[6]
Drosophila Overexpression of human LRRK2 mutations.Age-dependent locomotor deficits and loss of dopaminergic neurons.[6][30]
Rodent (Transgenic) Overexpression of mutant LRRK2 (e.g., G2019S, R1441C) via BAC or specific promoters.Often mild or no DA neuron loss; can show axonopathy, reduced dopamine (B1211576) release, motor deficits, and tau pathology.[9][28][29]
Rodent (Knockout) Deletion of the Lrrk2 gene.No DA neurodegeneration; kidney and lung abnormalities observed, informing on potential side effects of LRRK2 inhibition.[9][28]
Rodent (Dual-Hit) Combines LRRK2 mutation with a stressor (e.g., α-syn PFFs, MPTP).LRRK2 mutations exacerbate toxin-induced pathology, DA neuron loss, and motor deficits.[9][28]
iPSC-derived Neurons Generated from PD patients with LRRK2 mutations.Exhibit disease-relevant phenotypes like increased oxidative stress, mitochondrial dysfunction, and altered autophagy.[6]
Key Experimental Protocols

This assay directly measures the ability of recombinant LRRK2 to phosphorylate a substrate. It is fundamental for screening kinase inhibitors and characterizing the enzymatic activity of LRRK2 variants.

  • Objective: To quantify the transfer of a phosphate (B84403) group from ATP to a substrate by LRRK2.

  • Methodologies:

    • Radiometric Assay (using [γ-³²P] ATP):

      • Reagents: Recombinant LRRK2 (e.g., GST-tagged fragment 970-2527), generic substrate (Myelin Basic Protein, MBP) or specific peptide substrate (e.g., LRRKtide), Kinase Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂), and [γ-³²P] ATP.[27][31][32]

      • Procedure:

        • Prepare a reaction mix containing recombinant LRRK2, substrate, and kinase buffer in a microcentrifuge tube.

        • If testing inhibitors, pre-incubate the LRRK2 enzyme with the compound for 15-30 minutes.[27]

        • Initiate the reaction by adding the mix of MgCl₂ and [γ-³²P] ATP.

        • Incubate at 30°C for 15-60 minutes with gentle agitation.[27]

        • Stop the reaction by adding 5x Laemmli sample buffer.

        • Separate proteins by SDS-PAGE.

        • Visualize the phosphorylated substrate by autoradiography or phosphorimaging and quantify band intensity.[33]

    • Luminescence-Based Assay (e.g., ADP-Glo™):

      • Reagents: Recombinant LRRK2, substrate (e.g., LRRKtide), ATP, and a commercial kit like ADP-Glo™.[34]

      • Procedure:

        • Set up the kinase reaction in a multi-well plate with LRRK2, substrate, ATP, and test compounds.

        • Incubate at room temperature for 60-120 minutes.[34]

        • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.

        • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.

        • Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.

Kinase_Assay_Workflow In Vitro LRRK2 Kinase Assay Workflow cluster_detection Detection Method start 1. Prepare Reaction Mix (LRRK2, Substrate, Buffer, ±Inhibitor) initiate 2. Initiate Reaction (Add ATP + MgCl2) start->initiate incubate 3. Incubate (30°C, 15-60 min) initiate->incubate stop 4. Stop Reaction incubate->stop radio A) Radiometric: - SDS-PAGE - Autoradiography stop->radio lum B) Luminescence: - Add Detection Reagents - Read Luminescence stop->lum quantify 5. Quantify Kinase Activity radio->quantify lum->quantify

Workflow for measuring LRRK2 kinase activity in vitro.

This assay measures LRRK2 activity within a cellular context by quantifying the phosphorylation of its direct substrate, Rab10.

  • Objective: To assess LRRK2 kinase activity in cells treated with inhibitors or expressing LRRK2 variants.

  • Methodology (Western Blotting):

    • Cell Culture: Use a relevant cell line (e.g., A549, HEK293) or primary cells (e.g., mouse embryonic fibroblasts) that endogenously express LRRK2 and Rab10.

    • Procedure:

      • Plate cells and allow them to adhere.

      • Treat cells with varying concentrations of a LRRK2 kinase inhibitor (or vehicle control) for 1-4 hours.[34]

      • Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

      • Determine protein concentration of the lysates using a BCA assay.

      • Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF membrane.

      • Probe the membrane with primary antibodies specific for phospho-Rab10 (T73) and total Rab10. Antibodies for pS935-LRRK2 and total LRRK2 can also be used as markers of target engagement.[34]

      • Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate.

      • Quantify band intensities and normalize the phospho-Rab10 signal to the total Rab10 signal to determine the level of LRRK2 kinase activity.[34]

LRRK2 as a Therapeutic Target and Biomarker

The gain-of-function nature of pathogenic LRRK2 mutations makes it an ideal candidate for therapeutic inhibition. Several potent and brain-penetrant LRRK2 kinase inhibitors have been developed.[5]

LRRK2 Inhibitors in Clinical Development

Multiple LRRK2 inhibitors are progressing through clinical trials. A key consideration is safety, as LRRK2 knockout models and preclinical toxicology studies have revealed on-target effects in the lung and kidney.[5][35] However, these changes were reportedly reversible upon drug withdrawal in animal studies.[5] Ongoing trials are carefully evaluating safety and efficacy in both individuals with LRRK2 mutations and those with idiopathic PD.[10]

Compound Developer Status (as of late 2025) Target Population Reference
BIIB122 (DNL151) Denali / BiogenPhase 2 (LUMA), Phase 3 (LIGHTHOUSE)Idiopathic PD (LUMA), PD with LRRK2 mutation (LIGHTHOUSE)[10][36]
DNL201 DenaliPhase 1 completedPD with LRRK2 mutation[37]
Biomarkers for LRRK2 Pathway Activity

Developing reliable biomarkers is crucial for clinical trials to confirm target engagement, guide dosing, and stratify patients.[4][38] Measurements in accessible biofluids like blood and cerebrospinal fluid (CSF) are of high interest.[39]

Biomarker Description Biofluid Change in LRRK2-PD Reference
pS1292-LRRK2 Autophosphorylation site reflecting kinase activity.Urine (exosomes), CSFIncreased in G2019S carriers and iPD patients.[4][40]
pS935-LRRK2 Phosphorylation site reflecting the state of the LRRK2 pathway. Decreases with kinase inhibition.PBMCs, NeutrophilsLevels can be reduced in LRRK2 mutation carriers.[4][41]
pRab10 (T73) Direct substrate phosphorylation; a sensitive readout of kinase activity.Neutrophils, PBMCsElevated in LRRK2 mutation carriers.[41]
Total LRRK2 Total protein levels.CSF, PBMCsElevated in CSF of G2019S PD patients.[4]

Conclusion and Future Directions

LRRK2 stands as one of the most compelling genetic drivers of Parkinson's disease, with its pathogenic effects converging on the dysregulation of its kinase activity. This hyperactivity triggers a cascade of cellular deficits, including impaired vesicular trafficking through Rab GTPase phosphorylation, compromised protein clearance via lysosomal and autophagic pathways, and amplified neuroinflammation. The development of experimental models has been crucial in dissecting these mechanisms and has paved the way for therapeutic strategies aimed at inhibiting LRRK2 kinase activity.

The progression of LRRK2 inhibitors into late-stage clinical trials marks a pivotal moment in the pursuit of disease-modifying therapies for Parkinson's disease.[36] Future research must continue to focus on several key areas: elucidating the full spectrum of LRRK2 substrates, understanding the precise mechanisms by which LRRK2 dysfunction leads to dopaminergic vulnerability, and refining biomarkers to better track disease progression and therapeutic response.[38] Successfully navigating these challenges will be essential to fully realize the therapeutic potential of targeting LRRK2 in Parkinson's disease and potentially other neurodegenerative disorders.

References

In Vitro Characterization of PFE-360: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFE-360 (also known as PF-06685360) is a potent and selective, orally active, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease. These mutations often lead to increased LRRK2 kinase activity, which is believed to contribute to the neurodegenerative process. As a result, the inhibition of LRRK2 kinase activity has emerged as a promising therapeutic strategy for Parkinson's disease. This technical guide provides an in-depth overview of the in vitro characterization of this compound, including its biochemical potency, cellular activity, and methodologies for its evaluation.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. By binding to the ATP pocket of LRRK2, this compound prevents the transfer of a phosphate (B84403) group from ATP to LRRK2 itself (autophosphorylation) and to its downstream substrates. A key substrate of LRRK2 is the Rab family of small GTPases, and inhibition of LRRK2 leads to a decrease in the phosphorylation of these proteins.[3] The phosphorylation of LRRK2 at serine 935 (pSer935) is a widely used biomarker for target engagement, as its phosphorylation state is dependent on LRRK2 kinase activity and is readily detectable in cellular assays.[4]

cluster_0 LRRK2 Signaling Pathway and Inhibition by this compound ATP ATP LRRK2 LRRK2 Kinase Domain ATP->LRRK2 Substrate Substrate (e.g., Rab GTPase) LRRK2->Substrate Phosphorylation ADP ADP LRRK2->ADP PFE360 This compound PFE360->LRRK2 Inhibition pSubstrate Phosphorylated Substrate Substrate->pSubstrate

Figure 1: LRRK2 Signaling and this compound Inhibition.

Data Presentation: Potency and Selectivity

TargetAssay TypeIC50 (nM)Reference
LRRK2Biochemical Kinase Assay~6

Note: The in vivo IC50 for LRRK2 has been reported as 2.3 nM.[1][2]

Experimental Protocols

Biochemical Kinase Assay for LRRK2 Inhibition

This protocol describes a method to determine the in vitro potency (IC50) of this compound against LRRK2 using a radiometric assay with a peptide substrate.

Materials:

  • Recombinant LRRK2 enzyme (e.g., purified, active GST-tagged human LRRK2)

  • LRRK2 peptide substrate (e.g., LRRKtide or Nictide)

  • Adenosine triphosphate (ATP)

  • [γ-³³P]ATP

  • This compound

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • Stop solution (e.g., 7.5 M Guanidine Hydrochloride)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be in the micromolar range.

  • Reaction Setup: In a microplate, add the following components in order:

    • Kinase reaction buffer

    • This compound or DMSO (for control wells)

    • LRRK2 enzyme

    • LRRK2 peptide substrate

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated peptide substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

cluster_0 Biochemical LRRK2 Inhibition Assay Workflow A Prepare this compound Dilutions B Add Buffer, this compound, LRRK2, and Substrate to Plate A->B C Initiate Reaction with ATP/[γ-³³P]ATP B->C D Incubate at 30°C C->D E Stop Reaction D->E F Spot on Phosphocellulose Paper E->F G Wash Paper F->G H Scintillation Counting G->H I Calculate IC50 H->I

Figure 2: Biochemical Assay Workflow.
Cellular Assay for LRRK2 Inhibition (pSer935 LRRK2 Western Blot)

This protocol describes a method to assess the cellular potency of this compound by measuring the phosphorylation of LRRK2 at Ser935 in a cell-based assay.

Materials:

  • Human cell line expressing LRRK2 (e.g., SH-SY5Y, HEK293T)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total-LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Allow cells to adhere and grow overnight.

    • Treat cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 90 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by electrophoresis on an SDS-PAGE gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSer935-LRRK2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total LRRK2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

    • Calculate the ratio of pSer935-LRRK2 to total LRRK2 for each treatment condition.

    • Determine the cellular IC50 by plotting the normalized pSer935-LRRK2 levels against the logarithm of the this compound concentration.

cluster_0 Cellular LRRK2 Inhibition Assay Workflow A Cell Plating B Treat with this compound A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (pLRRK2 & Total LRRK2) F->G H Chemiluminescent Detection G->H I Data Analysis and IC50 Determination H->I

Figure 3: Cellular Assay Workflow.

Conclusion

This compound is a potent inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency in biochemical assays. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of this compound and other LRRK2 inhibitors. The measurement of LRRK2 pSer935 levels in cellular assays serves as a reliable biomarker for assessing the target engagement and cellular potency of such compounds. Further investigation into the comprehensive selectivity profile of this compound will be crucial for a complete understanding of its off-target effects and overall therapeutic potential.

References

PFE-360 Brain Penetrance and Distribution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and orally active small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making LRRK2 a compelling therapeutic target.[1] A critical characteristic for any centrally acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site within the brain. This technical guide provides an in-depth overview of the available data on the brain penetrance and distribution of this compound, compiled from preclinical in vivo studies. The guide also details the experimental methodologies employed in these studies and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on Brain Penetrance and Distribution

The brain penetrance of this compound has been evaluated in rodent models, demonstrating its ability to reach the central nervous system after oral administration. The following tables summarize the key quantitative findings from these studies.

ParameterValueSpeciesDosageTime PointBrain RegionSource
In Vivo IC502.3 nMRatNot SpecifiedNot SpecifiedNot Specified[1]
Unbound Brain Concentration103 ± 46 nM (mean ± SD)Rat7.5 mg/kg, p.o.2-4.5 hours post-doseCerebellum[2]
Unbound Brain Concentration137.4 nMRat7.5 mg/kg, p.o.1 hour post-doseCerebellum[3]

p.o. = oral administration

Table 1: Brain Pharmacokinetics of this compound

ParameterValueSpeciesDosageTime PointSource
Unbound Plasma Concentration23 ± 5 nM (mean ± SEM)Rat4 mg/kg, single dose, p.o.8 hours post-dose
Unbound Plasma Concentration25 ± 7 nMRat7.5 mg/kg, multiple doses, p.o. (BID)12 hours post-dose
Serum Half-life (t½)~1.3 hoursRatOral DosingNot Specified[4]

p.o. = oral administration; BID = twice daily

Table 2: Plasma Pharmacokinetics of this compound

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by inhibiting the kinase activity of LRRK2.[1] LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking. A key downstream substrate of LRRK2 is the Rab GTPase, Rab10. Hyperactivation of LRRK2, often associated with pathogenic mutations, leads to increased phosphorylation of Rab10 at the Threonine 73 (T73) position. This phosphorylation event is a critical biomarker of LRRK2 kinase activity. This compound inhibits this phosphorylation, thereby modulating the signaling cascade.

LRRK2_Signaling_Pathway cluster_0 LRRK2 Activation cluster_1 This compound Inhibition cluster_2 Downstream Signaling LRRK2_inactive Inactive LRRK2 LRRK2_active Active LRRK2 LRRK2_inactive->LRRK2_active Pathogenic Mutations (e.g., G2019S) Rab10 Rab10 LRRK2_active->Rab10 Phosphorylation PFE360 This compound PFE360->LRRK2_active pRab10 pRab10 (T73) Downstream_Effects Altered Vesicular Trafficking pRab10->Downstream_Effects

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound's brain penetrance and pharmacodynamics.

In Vivo Animal Studies
  • Species: Female Sprague Dawley rats were commonly used in these studies.[3]

  • Housing: Animals were group-housed under standard laboratory conditions with ad libitum access to food and water.

  • Drug Administration: this compound was dissolved in a vehicle, such as 10% captisol with pH adjusted to >2 using methanesulfonic acid, and administered orally via gavage.[3] Dosages typically ranged from 4 mg/kg to 7.5 mg/kg, administered either as a single dose or twice daily.[5]

Tissue Collection and Sample Preparation
  • Brain Tissue: Following euthanasia at specified time points post-dosing, the brain was rapidly excised. The cerebellum was often the region of interest for concentration analysis.[2][3]

  • Sample Processing: Brain tissue was homogenized for subsequent analysis. While specific homogenization buffers for this compound analysis are not detailed in the provided search results, a general procedure for small molecule analysis in brain tissue involves homogenization in a suitable buffer, followed by protein precipitation (e.g., with acetonitrile) and centrifugation to separate the supernatant for analysis.

  • Blood/Plasma: Trunk blood was collected, and plasma was separated by centrifugation for pharmacokinetic analysis.

Analytical Methodology: LC-MS/MS

The quantification of this compound in brain homogenates and plasma was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity for the accurate measurement of drug concentrations in complex biological matrices.

General LC-MS/MS Workflow:

LCMS_Workflow Sample_Prep Brain Homogenate or Plasma Sample Extraction Protein Precipitation & Supernatant Collection Sample_Prep->Extraction LC_Separation Liquid Chromatography (LC Separation) Extraction->LC_Separation Ionization Mass Spectrometry (Ionization - ESI) LC_Separation->Ionization MS_Analysis Tandem MS (Quantification) Ionization->MS_Analysis Data_Analysis Data Analysis (Concentration Determination) MS_Analysis->Data_Analysis

Caption: Generalized workflow for LC-MS/MS analysis of this compound.

While the specific parameters for this compound analysis are not publicly available, a typical LC-MS/MS method for a small molecule like this compound would involve:

  • Liquid Chromatography: A reverse-phase column (e.g., C18) with a gradient elution using a mixture of an aqueous mobile phase (e.g., water with formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound) for highly selective quantification. Ionization is typically achieved using electrospray ionization (ESI).

Pharmacodynamic Assessment

The in vivo target engagement of this compound was assessed by measuring the phosphorylation of LRRK2 at Serine 935 (pSer935) and Rab10 at Threonine 73 (pT73) in brain tissue.

  • Method: Western blotting is the primary method used for this analysis.

  • Procedure:

    • Brain tissue lysates are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for total LRRK2, pSer935-LRRK2, total Rab10, and pT73-Rab10.

    • Secondary antibodies conjugated to a detectable marker are then used.

    • The signal is detected and quantified to determine the ratio of the phosphorylated protein to the total protein. A significant decrease in this ratio indicates target engagement by this compound.[5]

Conclusion

The available preclinical data demonstrate that this compound is a brain-penetrant LRRK2 inhibitor that achieves concentrations in the brain sufficient to engage its target and modulate downstream signaling. The oral bioavailability and central nervous system exposure of this compound support its potential as a therapeutic agent for Parkinson's disease. Further studies detailing the regional brain distribution and the unbound brain-to-plasma ratio (Kp,uu) would provide a more complete understanding of its central nervous system pharmacokinetics. The experimental protocols outlined in this guide provide a foundation for researchers designing future studies on this compound and other LRRK2 inhibitors.

References

The Role of LRRK2 Kinase Activity in Neuronal Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein whose mutations are the most common genetic cause of both familial and sporadic Parkinson's disease (PD). A central feature of pathogenic LRRK2 mutations is the hyperactivation of its kinase domain. This gain-of-function is a critical driver of neurotoxicity, placing LRRK2 kinase activity at the forefront of therapeutic strategies. This technical guide provides an in-depth examination of the core role of LRRK2 kinase activity in neuronal function, detailing its primary substrates, the downstream signaling pathways it modulates, and the subsequent impact on essential cellular processes. We present quantitative data in structured tables, provide detailed experimental protocols for assessing LRRK2 activity, and visualize key pathways and workflows using diagrams to offer a comprehensive resource for professionals in the field.

LRRK2 Kinase Activity and Substrate Phosphorylation

LRRK2 is a complex protein containing both a serine/threonine kinase domain and a Ras-of-complex (ROC) GTPase domain.[1] Pathogenic mutations, most notably G2019S, R1441C/G, and Y1699C, are known to increase its kinase activity, leading to aberrant phosphorylation of downstream targets.[2][3] While several proteins have been proposed as substrates, a subset of Rab GTPases has been unequivocally identified and validated as the primary physiological substrates of LRRK2 kinase.[4][5]

LRRK2 directly phosphorylates a highly conserved threonine or serine residue within the switch-II motif of these Rab proteins, an event that impairs their function as master regulators of vesicle trafficking.[6][7] The most extensively validated of these substrates are Rab8a and Rab10, with others including Rab3, Rab12, Rab35, and Rab43 also confirmed.[8][9] This phosphorylation event is a critical node, initiating a cascade of downstream cellular disruptions.

Table 1: Validated LRRK2 Substrates and Their Cellular Roles
SubstratePhosphorylation SitePrimary Cellular FunctionConsequence of LRRK2-mediated Phosphorylation
Rab10 Threonine 73 (T73)Regulation of endosomal recycling, ciliogenesis, vesicle transportImpaired vesicle trafficking, reduced autophagosome transport[6][9][10]
Rab8a Threonine 72 (T72)Vesicular trafficking from the Golgi to the plasma membrane, ciliogenesisDisrupted Golgi organization and lysosomal function[9]
Rab12 Serine 106 (S106)Regulation of lysosomal positioning and mTORC1 signalingAltered lysosomal homeostasis
Rab35 Threonine 72 (T72)Endocytic recycling, neurite outgrowth, cytokinesisPotential impairment of synaptic vesicle endocytosis and α-synuclein propagation[11]
Endophilin A1 Serine 75 (S75)Synaptic vesicle endocytosis, membrane curvature sensingReduced affinity for membranes, impeding synaptic endocytosis[3]

Core Neuronal Functions Modulated by LRRK2 Kinase Activity

The hyperactivation of LRRK2 kinase instigates dysfunction across several critical neuronal processes. These disruptions are largely downstream of Rab GTPase phosphorylation and collectively contribute to the neurodegenerative cascade observed in Parkinson's disease.

Vesicular and Endolysosomal Trafficking

Rab GTPases orchestrate the docking and fusion of vesicles between cellular compartments. LRRK2-mediated phosphorylation inactivates these Rabs, leading to profound defects in intracellular trafficking.[12][13] Pathogenic LRRK2 activity disrupts the trafficking of cargo through the endolysosomal pathway, affecting lysosomal maturation and positioning.[13] In human neurons, deficiency in the LRRK2 substrates Rab8a and Rab10 leads to distinct but complementary effects, including altered Golgi clustering and impaired association of LAMP1-positive lysosomes with the Golgi.[9] This widespread disruption of membrane dynamics is a proximal event in LRRK2-mediated pathology.[13][14]

Autophagy

Neurons, being post-mitotic, are heavily reliant on autophagy to clear aggregated proteins and damaged organelles.[15] LRRK2 kinase activity negatively regulates this crucial process. The G2019S mutation, for instance, dramatically impairs the axonal transport of autophagosomes in a kinase-dependent manner.[10][16] This is achieved by the abnormal recruitment of the motor adaptor protein JIP4 to the autophagosomal membrane, which creates an unproductive "tug-of-war" between anterograde and retrograde motors, causing autophagosomes to stall.[10] This transport deficit prevents the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vacuoles and a failure to degrade cargo.[10][17]

Cytoskeletal and Synaptic Dynamics

A functional cytoskeleton is paramount for maintaining neuronal structure, facilitating transport, and enabling synaptic plasticity.[2][18] LRRK2 physically and functionally interacts with both microtubule and actin components.[2][19] Recent evidence demonstrates that LRRK2 plays a critical role in brain-derived neurotrophic factor (BDNF)-dependent synaptic modulation.[20] Upon BDNF stimulation, LRRK2 increasingly associates with a network of actin-related proteins at the synapse, including the actin-binding protein drebrin, to regulate the structure of dendritic spines.[8][20] Pathogenic LRRK2 mutations can alter microtubule stability and axonal transport, further compromising neuronal homeostasis.[3][19]

Key Signaling Pathways and Experimental Workflows

The study of LRRK2 requires robust methods to quantify its kinase activity and downstream effects. The following diagrams illustrate the central signaling cascade and common experimental workflows.

LRRK2_Signaling_Pathway cluster_activation Upstream Activation cluster_lrrk2 LRRK2 Kinase cluster_substrates Substrates cluster_downstream Downstream Neuronal Dysfunction PD Mutations (G2019S) PD Mutations (G2019S) LRRK2 LRRK2 PD Mutations (G2019S)->LRRK2 Hyperactivates Rab29 Rab29 Rab29->LRRK2 Activates Rab10 Rab10 LRRK2->Rab10 Phosphorylates (pT73) Rab8a Rab8a LRRK2->Rab8a Phosphorylates (pT72) Other Rabs Other Rabs LRRK2->Other Rabs Cytoskeletal & Synaptic Alterations Cytoskeletal & Synaptic Alterations LRRK2->Cytoskeletal & Synaptic Alterations Interacts Vesicular Trafficking Deficits Vesicular Trafficking Deficits Rab10->Vesicular Trafficking Deficits Impaired Autophagy Impaired Autophagy Rab10->Impaired Autophagy Rab8a->Vesicular Trafficking Deficits

Caption: LRRK2 kinase signaling cascade in neurons.

Western_Blot_Workflow start Neuronal Cell Culture (e.g., primary neurons, iPSCs) treatment Treatment (e.g., LRRK2 inhibitor / vehicle) start->treatment lysis Cell Lysis (RIPA buffer + inhibitors) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (PVDF Membrane) sds->transfer block Blocking (e.g., 5% BSA or Milk) transfer->block primary_ab Primary Antibody Incubation (e.g., anti-pRab10, anti-Total Rab10) block->primary_ab secondary_ab Secondary HRP-Ab Incubation primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analysis Data Analysis (Normalize pRab10 to Total Rab10) detect->analysis

Caption: Workflow for pRab10 Western Blot analysis.

PLA_Workflow start Fix & Permeabilize Cells/Tissue primary_ab Incubate with Primary Antibodies (anti-LRRK2 & anti-pS1292 LRRK2) start->primary_ab pla_probes Add PLA Probes (Oligonucleotide-linked 2° Abs) primary_ab->pla_probes ligation Ligation (Creates circular DNA template) pla_probes->ligation amplification Rolling Circle Amplification ligation->amplification detection Hybridize with Fluorescent Probes amplification->detection imaging Confocal Microscopy & Quantification detection->imaging

Caption: Proximity Ligation Assay (PLA) workflow.

Experimental Protocols

Accurate assessment of LRRK2 kinase activity is essential for both basic research and drug development. Below are detailed protocols for key assays.

Protocol: Western Blotting for Phospho-Rab10 (pT73)

This protocol provides a method to assess LRRK2 kinase activity in a cellular context by quantifying the phosphorylation of its substrate, Rab10.[21][22][23]

  • Cell Culture and Treatment:

    • Plate neuronal cells (e.g., primary cortical neurons, SH-SY5Y cells, or iPSC-derived neurons) at an appropriate density.

    • For inhibitor studies, treat cells with varying concentrations of a LRRK2 inhibitor (e.g., MLi-2 at 100 nM) or a vehicle control (DMSO) for 1-4 hours.[22][24]

  • Cell Lysis:

    • Place culture plates on ice and wash cells once with ice-cold PBS.

    • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations for all samples and prepare lysates with Laemmli sample buffer. Load 10-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Recommended antibodies include:

      • Rabbit anti-pT73-Rab10

      • Mouse anti-Total Rab10

      • Mouse anti-GAPDH or β-actin (loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize protein bands using a digital imaging system.

    • Quantify band intensities using image analysis software. Normalize the pRab10 signal to the total Rab10 signal for each sample.

Protocol: Phos-tag™ SDS-PAGE for Rab10 Phosphorylation Analysis

This method provides a superior resolution for separating phosphorylated Rab10 from its unphosphorylated form, allowing for precise quantification of LRRK2 activity.[6][25][26]

  • Gel Preparation:

    • Prepare a standard polyacrylamide gel, adding Phos-tag™ AAL solution (e.g., 50 µM final concentration) and two equivalents of MnCl₂ to the separating gel mixture before polymerization.

  • Sample Preparation and Electrophoresis:

    • Prepare cell lysates as described in Protocol 4.1.

    • Run the gel using standard SDS-PAGE running buffer. The Phos-tag™ reagent will specifically retard the migration of the phosphorylated Rab10 protein, resulting in a distinct, slower-migrating band compared to the non-phosphorylated form.

  • Protein Transfer and Detection:

    • Before transferring, wash the gel in transfer buffer containing 10 mM EDTA for 10 minutes to remove Mn²⁺ ions, which can interfere with transfer. Repeat this wash.

    • Proceed with the standard Western blot transfer and immunodetection protocol (as in 4.1), using an antibody against total Rab10. Both the phosphorylated (shifted) and non-phosphorylated bands will be detected.

  • Analysis:

    • Quantify the intensity of both bands. The percentage of phosphorylated Rab10 can be calculated as: (Intensity of Shifted Band) / (Intensity of Shifted Band + Intensity of Unshifted Band) * 100. This assay is highly sensitive to changes in LRRK2 activity following mutation or inhibitor treatment.[6]

Protocol: In Situ Proximity Ligation Assay (PLA) for LRRK2 Autophosphorylation

PLA allows for the detection and quantification of endogenous LRRK2 kinase activity at a cellular and subcellular resolution by visualizing its autophosphorylation at Serine 1292 (pS1292).[27][28]

  • Cell/Tissue Preparation:

    • Culture cells on coverslips or use tissue sections. Fix with 4% paraformaldehyde, then permeabilize with a buffer containing Triton X-100 (e.g., 0.02% in PBS).

  • Antibody Incubation:

    • Block the samples (e.g., with 10% Normal Donkey Serum).

    • Incubate overnight at 4°C with a pair of primary antibodies raised in different species:

      • Rabbit anti-LRRK2 phospho-S1292

      • Mouse anti-LRRK2 (total protein)

  • Proximity Ligation:

    • Wash samples and incubate with PLA probes, which are secondary antibodies (anti-rabbit and anti-mouse) conjugated to unique oligonucleotides.

    • Add a ligation solution containing two additional oligonucleotides and a ligase. If the PLA probes are in close proximity (<40 nm), the oligonucleotides will hybridize to the connectors and be ligated into a closed DNA circle.

  • Amplification and Detection:

    • Add an amplification solution containing a polymerase. The DNA circle serves as a template for rolling circle amplification, generating a long, single-stranded DNA product.

    • Add detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified product.

  • Imaging and Analysis:

    • Visualize the fluorescent PLA signals using a confocal microscope. Each fluorescent spot represents an instance of LRRK2 autophosphorylation.

    • Quantify the number of PLA spots per cell to obtain a measure of LRRK2 kinase activity.

Quantitative Data on LRRK2 Activity and Inhibition

The development of potent and selective LRRK2 kinase inhibitors is a major focus of PD therapeutic research. These compounds serve as critical tools for interrogating LRRK2 signaling.

Table 2: Representative LRRK2 Inhibitors and Cellular Activity
InhibitorTargetReported Cellular IC50Key Application/Finding
MLi-2 LRRK2~1-10 nMPotent, selective, and brain-penetrant inhibitor. Reduces Rab10 phosphorylation within minutes of application.[6][26]
Lrrk2-IN-6 LRRK2Not specified, but potentA tool compound used to demonstrate dose-dependent reduction of pRab10 and pLRRK2 (S935) in cellular assays.[21][23]
BIIB122 (DNL151) LRRK2Not specifiedIn clinical development. Shown to dose-dependently reduce LRRK2 phosphorylation and pRab levels in blood samples from human subjects.[29][30]
NEU-411 LRRK2Not specifiedIn clinical development. Demonstrated robust target engagement in Phase 1 trials by measuring fluid-based biomarkers.[31]

Conclusion and Future Directions

The kinase activity of LRRK2 is a master regulator of multiple pathways essential for neuronal homeostasis. Its hyperactivation, driven by pathogenic mutations, disrupts vesicular trafficking, impairs autophagy, and alters cytoskeletal dynamics, collectively creating a cellular environment ripe for neurodegeneration. A deep understanding of these mechanisms, facilitated by the robust experimental protocols detailed herein, is fundamental. The phosphorylation of Rab GTPases has emerged as a highly reliable biomarker for LRRK2 activity, proving invaluable for the development of kinase inhibitors. Several such inhibitors are now in clinical trials, offering the promising prospect of a disease-modifying therapy for Parkinson's disease by targeting the core enzymatic dysfunction of LRRK2.[29][30][32] Future research will continue to unravel the complex interplay between LRRK2, its substrates, and the broader cellular network, further refining therapeutic strategies for LRRK2-driven neurodegeneration.

References

Methodological & Application

Application Notes & Protocols: In Vivo Evaluation of PFE-360, a Novel NLRP3 Inflammasome Inhibitor, in a Rat Model of Acute Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the in vivo evaluation of PFE-360, a hypothetical, potent, and selective small molecule inhibitor of the NLRP3 (NOD-, LRR-, and pyrin domain-containing protein 3) inflammasome. The protocol describes a well-established rat model of acute inflammation—carrageenan-induced paw edema—to assess the anti-inflammatory efficacy of this compound. Methodologies for drug administration, endpoint analysis, and biomarker quantification are outlined to ensure reproducible and robust preclinical data generation.

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system.[1][2] It is a multi-protein complex that, upon activation by a wide array of danger signals, triggers the maturation and release of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Dysregulation and aberrant activation of the NLRP3 inflammasome are implicated in the pathogenesis of numerous inflammatory diseases.[2][4]

This compound is a novel investigational compound designed to directly inhibit the assembly and activation of the NLRP3 inflammasome. By blocking this key inflammatory cascade, this compound has the potential to treat a variety of inflammatory conditions. This protocol details an in vivo study to determine the efficacy of this compound in a rat model of acute, localized inflammation.

Signaling Pathway of this compound Target

The NLRP3 inflammasome activation is a two-step process.[5] The first step, "priming," involves the upregulation of NLRP3 and pro-IL-1β expression, typically through NF-κB signaling. The second step, "activation," is triggered by various stimuli leading to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), activation of caspase-1, and subsequent cleavage of pro-IL-1β into its active, secreted form.[6] this compound is hypothesized to act as a direct inhibitor, preventing the assembly of the inflammasome complex.

NLRP3_Pathway cluster_cell Macrophage PAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation IL1b Secreted IL-1β Pro_IL1b->IL1b Cleavage Casp1 Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp1) NLRP3_protein->Inflammasome Assembly Activation_Signal Activation Signal (e.g., ATP, Toxins) Activation_Signal->NLRP3_protein Signal 2 (Activation) PFE360 This compound PFE360->Inflammasome Inhibits Casp1 Active Caspase-1 Inflammasome->Casp1 Inflammation Inflammation IL1b->Inflammation

Caption: NLRP3 Inflammasome Signaling Pathway and Target of this compound.

Experimental Protocol

Objective

To evaluate the dose-dependent anti-inflammatory efficacy of this compound administered orally in the carrageenan-induced paw edema model in rats.

Materials and Reagents
  • This compound (synthesized in-house)

  • Vehicle: 0.5% (w/v) Methylcellulose in sterile water

  • Lambda Carrageenan (Sigma-Aldrich)

  • Indomethacin (positive control, Sigma-Aldrich)

  • Sterile Saline (0.9% NaCl)

  • Isoflurane (for anesthesia)

  • Digital Plethysmometer (e.g., Ugo Basile, Orchid Scientific)[7][8]

  • Rat IL-1β ELISA Kit (e.g., Abcam, R&D Systems, Invitrogen)[9][10]

Animal Model
  • Species: Rat

  • Strain: Sprague-Dawley or Wistar

  • Sex: Male

  • Weight: 180-220 g

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

  • Acclimatization: Minimum of 5 days before the experiment.

Experimental Design and Dosing

A total of 30 rats are randomly assigned to 5 groups (n=6 per group). All treatments are administered via oral gavage (p.o.) 60 minutes prior to carrageenan injection.

Group Treatment Dose (mg/kg) Dose Volume (mL/kg)
1Vehicle Control-10
2This compound310
3This compound1010
4This compound3010
5Indomethacin1010
Procedure
  • Baseline Paw Volume: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.

  • Drug Administration: Administer the assigned treatment (Vehicle, this compound, or Indomethacin) to each rat by oral gavage.

  • Induction of Inflammation: 60 minutes after drug administration, induce edema by injecting 0.1 mL of 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.[11][12][13]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[13][14]

  • Euthanasia and Tissue Collection: At the end of the 5-hour observation period, euthanize the animals using CO2 asphyxiation. Immediately collect the inflamed paw tissue.

  • Tissue Processing: Homogenize the paw tissue in an appropriate lysis buffer for subsequent biomarker analysis.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (5 days) Randomization Randomization & Grouping (n=6/group) Acclimatization->Randomization Baseline Baseline Paw Volume Measurement (0 hr) Randomization->Baseline Dosing Oral Administration (Vehicle, this compound, Indo) Baseline->Dosing Induction Carrageenan Injection (0.1 mL, 1%) Dosing->Induction -60 min Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hr) Induction->Measurement Euthanasia Euthanasia & Tissue Collection (5 hr) Measurement->Euthanasia Analysis Biomarker Analysis (IL-1β ELISA) Euthanasia->Analysis Data_Analysis Data Analysis & Reporting Analysis->Data_Analysis

Caption: In Vivo Study Workflow for this compound Efficacy Testing.

Data Presentation and Analysis

Paw Edema Calculation
  • Increase in Paw Volume (mL): (Paw volume at time t) - (Baseline paw volume)

  • Percentage Inhibition of Edema (%): [(Mean edema in Vehicle group - Mean edema in Treated group) / Mean edema in Vehicle group] x 100

Paw Volume Data (Hypothetical)
Group Treatment Dose (mg/kg) Mean Paw Volume Increase at 3 hr (mL) ± SEM % Inhibition at 3 hr
1Vehicle-0.85 ± 0.06-
2This compound30.64 ± 0.0524.7%
3This compound100.41 ± 0.0451.8%
4This compound300.22 ± 0.0374.1%
5Indomethacin100.38 ± 0.0455.3%
Biomarker Analysis: IL-1β Levels

The concentration of IL-1β in the paw tissue homogenates will be quantified using a commercially available rat IL-1β ELISA kit, following the manufacturer's instructions.[9][15][16]

Group Treatment Dose (mg/kg) Mean IL-1β Concentration (pg/mg tissue) ± SEM
1Vehicle-1520 ± 110
2This compound31150 ± 95
3This compound10780 ± 72
4This compound30410 ± 55
5Indomethacin10715 ± 68
Statistical Analysis

Data will be expressed as mean ± Standard Error of the Mean (SEM). Statistical significance between groups will be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of < 0.05 will be considered statistically significant.

Conclusion

This protocol provides a comprehensive framework for assessing the in vivo anti-inflammatory activity of the novel NLRP3 inhibitor, this compound. The carrageenan-induced paw edema model is a robust and reproducible assay for acute inflammation.[17] The combination of macroscopic edema measurement and quantification of the key downstream cytokine, IL-1β, will provide critical preclinical evidence of this compound's efficacy and mechanism of action.

References

PFE-360 Application Notes and Protocols for Parkinson's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in preclinical mouse models of Parkinson's disease (PD). This document includes a summary of reported dosages and their effects, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, leads to increased LRRK2 kinase activity, making it a prime therapeutic target. This compound is a brain-penetrant, orally active LRRK2 inhibitor with an in vivo IC₅₀ of 2.3 nM[1][2]. Preclinical studies have investigated its potential to mitigate PD-related pathology and motor deficits in rodent models.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the administration and effects of this compound in rodent models of Parkinson's disease.

Table 1: this compound Dosage and Administration in Rodent Models of Parkinson's Disease

Animal ModelThis compound DoseAdministration RouteTreatment DurationKey FindingsReference
AAV-α-synuclein rat model7.5 mg/kg, twice dailyOral gavage10-12 weeksPartially normalized motor asymmetry; full LRRK2 kinase inhibition 6-8 hours after dosing.[3]
AAV-A53T C57Bl/6J mouse model3 mg/kg (in diet)In-diet5 weeksIncreased ipsilateral TH positive cell population.[4]
AAV-A53T LRRK2-G2019S mouse model (5-6 months old)30 mg/kg (in diet)In-diet5 weeksIncreased ipsilateral TH positive cell count.[4]
Female Sprague Dawley rats4 mg/kg and 7.5 mg/kg, twice dailyOral10-12 weeksSignificantly decreased LRRK2-pSer935/total LRRK2 ratio with no significant adverse effects.[2]

Table 2: Pharmacodynamic Effects of this compound in Rodent Brain

Animal ModelThis compound DoseTime PointBrain RegionPharmacodynamic EffectReference
AAV-α-synuclein rat model7.5 mg/kg, twice daily6-8 hours post-doseStriatumFull LRRK2 kinase inhibition (pS935/total LRRK2 ratio <0.1).[3]
AAV-A53T C57Bl/6J and LRRK2-G2019S mouse modelsNot specified (in diet)5 weeksCortexTarget engagement observed (reduced pSer935 LRRK2 levels).[4]
Rats7.5 mg/kg, single dose1-10 hoursNot specifiedFull LRRK2 kinase inhibition.[3]
Rats7.5 mg/kg, single dose12 hoursNot specified~50% LRRK2 kinase inhibition.[3]

Signaling Pathway

Mutations in LRRK2, such as G2019S, enhance its kinase activity, leading to the phosphorylation of downstream substrates, including a subset of Rab GTPases. This aberrant phosphorylation is thought to disrupt vesicular trafficking, endolysosomal pathways, and mitochondrial function, ultimately contributing to neuronal dysfunction and degeneration in Parkinson's disease. This compound acts by directly inhibiting this kinase activity, thereby aiming to restore normal cellular function.

LRRK2_Signaling_Pathway cluster_0 Cellular Stressors / Genetic Mutations (G2019S) cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Substrates & Cellular Processes cluster_3 Pathological Outcomes Genetic_Mutations LRRK2 Mutations (e.g., G2019S) LRRK2_Active Activated LRRK2 Kinase Genetic_Mutations->LRRK2_Active Increases Kinase Activity Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates PFE_360 This compound PFE_360->LRRK2_Active Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Autophagy Autophagy Rab_GTPases->Autophagy Regulates Mitochondrial_Function Mitochondrial Function Rab_GTPases->Mitochondrial_Function Impacts Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Dysregulation leads to Autophagy->Neuronal_Dysfunction Impairment leads to Mitochondrial_Function->Neuronal_Dysfunction Dysfunction leads to

Figure 1: LRRK2 Signaling Pathway in Parkinson's Disease and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments frequently used to assess the efficacy of this compound in mouse models of Parkinson's disease.

This compound Administration via Oral Gavage

This protocol describes the preparation and administration of this compound by oral gavage.

Materials:

  • This compound powder

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline[5] or 0.5% methylcellulose)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal balance

  • Oral gavage needles (flexible plastic or stainless steel)

  • Syringes (1 mL)

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 7.5 mg/kg) and the number and weight of the mice.

    • Weigh the this compound powder and place it in a microcentrifuge tube.

    • Add the vehicle solution to the desired final concentration.

    • Vortex vigorously to dissolve the compound. Sonication can be used to aid dissolution. Ensure a homogenous suspension or solution is formed.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the exact volume of the this compound solution to be administered.

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe and draw up the calculated volume of the this compound solution.

    • Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.

    • Monitor the mouse for any signs of distress after administration.

    • For chronic studies, repeat the administration at the specified frequency (e.g., twice daily with a 12-hour interval[3]).

PFE360_Administration_Workflow Start Start Calculate_Dose Calculate this compound Dose and Vehicle Volume Start->Calculate_Dose Prepare_Solution Prepare this compound Solution/Suspension (Vortex/Sonicate) Calculate_Dose->Prepare_Solution Weigh_Mouse Weigh Mouse Prepare_Solution->Weigh_Mouse Calculate_Volume Calculate Administration Volume Weigh_Mouse->Calculate_Volume Administer_Gavage Administer via Oral Gavage Calculate_Volume->Administer_Gavage Monitor_Animal Monitor Animal for Distress Administer_Gavage->Monitor_Animal Repeat Repeat as per Dosing Schedule Monitor_Animal->Repeat Repeat->Weigh_Mouse Next Dosing Time End End Repeat->End End of Study

Figure 2: Workflow for this compound Administration via Oral Gavage.
Cylinder Test for Motor Asymmetry

This test assesses forelimb use asymmetry, a common motor deficit in unilateral Parkinson's disease models.

Materials:

  • Transparent glass cylinder (appropriate size for a mouse, e.g., 20 cm high, 10 cm diameter)

  • Video camera for recording

  • Video playback software that allows for slow-motion analysis

Procedure:

  • Habituation:

    • Gently place the mouse in the cylinder.

    • Allow the mouse to explore freely for 2-3 minutes. This session is for habituation and is not scored.

  • Testing:

    • Place the mouse back in the cylinder and start video recording.

    • Record for 5 minutes.

    • The mouse will rear up and touch the cylinder wall with its forepaws for support.

  • Scoring:

    • Review the video in slow motion.

    • Score the first touch the mouse makes on the cylinder wall during each rear.

    • Categorize each touch as "left paw," "right paw," or "both paws."

    • Count the total number of touches for each category.

  • Data Analysis:

    • Calculate the percentage of contralateral limb use (the limb opposite to the lesioned brain hemisphere) relative to the total number of touches.

    • The formula for forelimb asymmetry is: (% Contralateral Touches) = (Number of Contralateral Touches) / (Total Touches) * 100 (% Ipsilateral Touches) = (Number of Ipsilateral Touches) / (Total Touches) * 100 (% Both Touches) = (Number of Both Touches) / (Total Touches) * 100

    • A decrease in the use of the contralateral paw is indicative of a motor deficit. An increase in contralateral paw use after treatment suggests a therapeutic effect.

HPLC Analysis of Striatal Dopamine (B1211576)

This protocol measures the levels of dopamine and its metabolites in the striatum, providing a biochemical measure of the integrity of the dopaminergic system.

Materials:

  • Dissected mouse striatal tissue, frozen

  • Homogenization buffer (e.g., 0.1 M perchloric acid)

  • Microcentrifuge tubes

  • Teflon pestle or sonicator

  • Refrigerated centrifuge

  • HPLC system with an electrochemical detector

  • Dopamine and metabolite standards

Procedure:

  • Sample Preparation:

    • Weigh the frozen striatal tissue.

    • Add a volume of ice-cold homogenization buffer (e.g., 10 volumes of buffer to the tissue weight).

    • Homogenize the tissue using a Teflon pestle or sonicator on ice.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Carefully collect the supernatant, which contains the dopamine and its metabolites.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject a specific volume of the filtered supernatant into the HPLC system.

    • Run the sample through the HPLC column with the appropriate mobile phase.

    • Detect the levels of dopamine, DOPAC, and HVA using the electrochemical detector.

  • Data Analysis:

    • Create a standard curve using known concentrations of dopamine and its metabolites.

    • Quantify the amount of dopamine, DOPAC, and HVA in the samples by comparing their peak areas to the standard curve.

    • Normalize the values to the weight of the tissue.

Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol is for visualizing and quantifying dopaminergic neurons in the substantia nigra. A loss of TH-positive cells is a hallmark of Parkinson's disease.

Materials:

  • Mouse brain sections (fixed and sliced)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (e.g., rabbit or mouse anti-TH)

  • Secondary antibody: fluorescently labeled anti-rabbit or anti-mouse IgG

  • DAPI for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Antigen Retrieval (if necessary):

    • Incubate slides in a citrate-based antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash sections with PBS.

    • Incubate sections in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-TH antibody in the blocking solution to the recommended concentration.

    • Incubate the sections with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections multiple times with PBS.

    • Dilute the fluorescently labeled secondary antibody in the blocking solution.

    • Incubate the sections with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the sections with PBS.

    • Incubate with DAPI solution for 5-10 minutes to stain the cell nuclei.

    • Wash with PBS.

    • Mount the sections with an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the sections using a fluorescence microscope.

    • Capture images of the substantia nigra.

    • Quantify the number of TH-positive cells using stereological methods or image analysis software.

Safety and Toxicology

While this compound has shown therapeutic potential, it is important to consider its safety profile. Studies in rats have shown that chronic administration of this compound can induce morphological changes in the kidneys, such as the accumulation of hyaline droplets in the renal proximal tubular epithelium[6]. However, these changes were not associated with impaired kidney function and were partially reversible[6]. Researchers should monitor for potential renal and pulmonary effects in long-term studies.

References

Application Notes and Protocols for Oral Gavage Administration of PFE-360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of PFE-360, a potent and selective LRRK2 kinase inhibitor, for oral gavage administration in preclinical research settings. The information compiled is based on established methodologies to ensure consistent and effective delivery for in vivo studies.

This compound Compound Profile

This compound (also known as PF-06685360) is a small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in neurodegenerative disease research.[1][2] It is characterized as a brain-penetrant compound, making it suitable for studies investigating central nervous system effects.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆N₆O[4]
Molecular Weight 308.34 g/mol [4]
Appearance White to beige powder
Solubility (in vitro) DMSO: 2 mg/mL (clear solution), up to 31 mg/mL (100.53 mM)[1][1]
Water Solubility Insoluble[1]
Ethanol Solubility Insoluble[1]
Storage (Powder) -20°C for 3 years; 4°C for 2 years[2]
Storage (in Solvent) -80°C for 2 years; -20°C for 1 year[2]

Vehicle Formulations for Oral Gavage

Due to its poor water solubility, this compound requires a suitable vehicle for effective oral administration.[1][5][6] The following are established formulations that have been used in preclinical studies. The choice of formulation may depend on the specific experimental design, dosing volume, and animal model.

Table 2: Recommended Vehicle Formulations for this compound Oral Gavage

FormulationCompositionAchievable ConcentrationReference
Formulation A: PEG300/Tween-80 Based 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.04 mg/mL (3.37 mM)[2][4][7]
Formulation B: SBE-β-CD Based 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.04 mg/mL (3.37 mM)[2][4]
Formulation C: Corn Oil Based 10% DMSO, 90% Corn Oil≥ 1.04 mg/mL (3.37 mM)[2][4]
Formulation D: CMC-Na Based Suspension Carboxymethylcellulose sodium (CMC-Na)≥ 5 mg/mL (Homogeneous suspension)[1]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound formulations for oral gavage. It is crucial to prepare these formulations fresh daily and to ensure the final solution is homogeneous before administration.

Protocol 1: Preparation of PEG300/Tween-80 Based Formulation (Formulation A)

This protocol is suitable for achieving a clear solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), fresh and anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose. This compound has been administered to rats at doses of 4 mg/kg and 7.5 mg/kg.[2][4][8][9]

  • Prepare this compound Stock in DMSO: Weigh the required amount of this compound powder and dissolve it in DMSO to create a 10x stock solution relative to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO. Use of an ultrasonic bath may aid in dissolution.[2][4]

  • Add PEG300: In a sterile conical tube, add the required volume of PEG300 (40% of the final volume).

  • Add this compound/DMSO Stock: Add the this compound/DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly by vortexing.

  • Add Tween-80: Add the required volume of Tween-80 (5% of the final volume) and vortex until the solution is homogeneous.

  • Add Saline: Add the required volume of sterile saline (45% of the final volume) and vortex thoroughly to ensure a uniform solution.

  • Final Inspection: Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[2]

G cluster_start Step 1: this compound Stock cluster_formulation Step 2: Formulation PFE-360_Powder This compound Powder PFE-360_Stock 10x this compound in DMSO PFE-360_Powder->PFE-360_Stock DMSO DMSO DMSO->PFE-360_Stock Final_Formulation Final Formulation A (≥ 1.04 mg/mL) PFE-360_Stock->Final_Formulation 10% PEG300 PEG300 (40%) PEG300->Final_Formulation Tween80 Tween-80 (5%) Tween80->Final_Formulation Saline Saline (45%) Saline->Final_Formulation

Workflow for preparing Formulation A.
Protocol 2: Preparation of SBE-β-CD Based Formulation (Formulation B)

This formulation utilizes a cyclodextrin (B1172386) to enhance the solubility of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Magnetic stirrer (recommended)

Procedure:

  • Prepare 20% SBE-β-CD in Saline: Weigh the required amount of SBE-β-CD and dissolve it in sterile saline to a final concentration of 20% (w/v). Use a magnetic stirrer to ensure complete dissolution.

  • Prepare this compound Stock in DMSO: As described in Protocol 1, prepare a 10x stock solution of this compound in DMSO.

  • Combine Solutions: In a sterile conical tube, add the 20% SBE-β-CD in saline solution (90% of the final volume).

  • Add this compound/DMSO Stock: While vortexing or stirring, slowly add the this compound/DMSO stock solution (10% of the final volume) to the SBE-β-CD solution.

  • Final Mixture: Continue to mix until the solution is clear and homogeneous.

G cluster_stock Step 1: Prepare Solutions cluster_final Step 2: Combine PFE360_DMSO 10x this compound in DMSO Final_Mix Final Formulation B (≥ 1.04 mg/mL) PFE360_DMSO->Final_Mix 10% SBECD_Saline 20% SBE-β-CD in Saline SBECD_Saline->Final_Mix 90%

Workflow for preparing Formulation B.
Protocol 3: Preparation of Corn Oil Based Formulation (Formulation C)

This protocol is an alternative for achieving a clear solution using a lipid-based vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • Corn oil

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Prepare this compound Stock in DMSO: Prepare a 10x stock solution of this compound in DMSO as described in Protocol 1.

  • Combine Solutions: In a sterile conical tube, add the required volume of corn oil (90% of the final volume).

  • Add this compound/DMSO Stock: While vortexing, slowly add the this compound/DMSO stock solution (10% of the final volume) to the corn oil.

  • Final Mixture: Continue to vortex until the solution is clear and homogeneous.

G cluster_stock Step 1: this compound Stock cluster_final Step 2: Combine PFE360_DMSO 10x this compound in DMSO Final_Mix Final Formulation C (≥ 1.04 mg/mL) PFE360_DMSO->Final_Mix 10% Corn_Oil Corn Oil (90%) Corn_Oil->Final_Mix

Workflow for preparing Formulation C.

Administration and Dosing Considerations

  • Animal Models: this compound has been administered orally to Sprague Dawley rats.[2][4]

  • Dosing Regimen: In published studies, rats were dosed twice daily (BID) with a 12-hour interval between doses.[8][9]

  • Dosages: Dosages of 4 mg/kg and 7.5 mg/kg have been shown to effectively engage the LRRK2 target in vivo.[2][4][8][9] The 7.5 mg/kg dose resulted in full LRRK2 kinase inhibition for 1 to 10 hours.[9]

  • Administration: Administer the prepared formulation via oral gavage using an appropriately sized feeding tube for the animal model.

Safety and Handling

  • Follow standard laboratory safety procedures when handling this compound powder and solvents.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle DMSO with care as it can facilitate the absorption of other substances through the skin.

By following these detailed application notes and protocols, researchers can confidently prepare and administer this compound for oral gavage in their preclinical studies, ensuring reliable and reproducible results.

References

Application Note: Western Blot Protocol for Phosphorylated LRRK2 (pSer935) Following PFE-360 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also associated with an increased risk for sporadic Parkinson's disease.[1] The kinase activity of LRRK2 is considered a key driver of its pathogenic effects. One of the key phosphorylation sites that reflects LRRK2 kinase activity is Serine 935 (pSer935).[1][2] Inhibition of LRRK2 kinase activity leads to the dephosphorylation of pSer935.[3]

PFE-360 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity with an in vivo IC50 of 2.3 nM.[4][5] By inhibiting LRRK2, this compound causes a dose-dependent decrease in the phosphorylation of LRRK2 at Ser935.[6][7] Therefore, monitoring the levels of pSer935 LRRK2 by Western blot is a critical method for assessing the pharmacodynamic efficacy of this compound and other LRRK2 inhibitors in both in vitro and in vivo models.

This application note provides a detailed protocol for the detection and quantification of pSer935 LRRK2 by Western blot in cell lysates following treatment with this compound.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the LRRK2 signaling pathway targeted by this compound and the experimental workflow for the Western blot protocol.

G cluster_0 LRRK2 Signaling Pathway LRRK2_active Active LRRK2 (Kinase Domain) LRRK2_inactive Inactive LRRK2 pSer935 pSer935-LRRK2 (Phosphorylated) LRRK2_active->pSer935 phosphorylates PFE360 This compound PFE360->LRRK2_active inhibits Ser935 Ser935-LRRK2 (Dephosphorylated) pSer935->Ser935 dephosphorylates

Caption: LRRK2 signaling pathway and inhibition by this compound.

G cluster_workflow Experimental Workflow A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-pSer935 LRRK2) F->G H 8. Secondary Antibody Incubation G->H I 9. Chemiluminescent Detection H->I J 10. Stripping & Reprobing (anti-Total LRRK2 & Loading Control) I->J K 11. Image Acquisition & Analysis J->K

Caption: Western blot workflow for pSer935 LRRK2 detection.

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture cells (e.g., HEK293T, SH-SY5Y) in appropriate media and conditions until they reach 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO.

  • Treat cells with the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours). A positive control using a known LRRK2 inhibitor like MLi-2 can also be included.[8][9]

Cell Lysis for Phosphoprotein Analysis

It is crucial to preserve the phosphorylation state of proteins during cell lysis.[10][11][12][13]

  • After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A common lysis buffer is RIPA buffer, but for phosphoproteins, a buffer containing 1% SDS is also effective.[10][12][13]

  • Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

  • Based on the concentrations, normalize the volume of each lysate to ensure equal protein loading for the Western blot.

SDS-PAGE and Protein Transfer
  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 10-30 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane. PVDF membranes are recommended for stripping and reprobing.[14]

Immunoblotting
  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[12][13]

  • Incubate the membrane with the primary antibody against pSer935 LRRK2 diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imager.

Stripping and Reprobing

To normalize the pSer935 LRRK2 signal to total LRRK2 and a loading control (e.g., GAPDH, β-actin), the membrane can be stripped and reprobed.[14]

  • After imaging for pSer935 LRRK2, wash the membrane in TBST.

  • Incubate the membrane in a stripping buffer (mild or harsh, depending on antibody affinity) according to the manufacturer's protocol or standard lab recipes.[14]

  • Wash the membrane extensively with TBST.

  • Block the membrane again for 1 hour at room temperature.

  • Incubate with the primary antibody for total LRRK2, followed by the secondary antibody and detection as described above.

  • Repeat the stripping and reprobing process for the loading control antibody.

Data Analysis and Quantification
  • The band intensities on the Western blot images can be quantified using densitometry software such as ImageJ.

  • For each sample, measure the intensity of the pSer935 LRRK2, total LRRK2, and loading control bands.

  • Normalize the pSer935 LRRK2 signal to the total LRRK2 signal, and then normalize this ratio to the loading control to account for any variations in protein loading.

Data Presentation

The following tables provide recommended starting conditions and a template for presenting quantitative data.

Table 1: Reagents and Recommended Dilutions

ReagentVendorCatalog #Recommended Dilution
This compoundMedChemExpressHY-1200851 nM - 1 µM
anti-pSer935 LRRK2Cell Signaling Technology#595761:1000
anti-LRRK2(Vendor Specific)(Catalog #)(Dilution)
anti-GAPDH(Vendor Specific)(Catalog #)(Dilution)
HRP-conjugated anti-rabbit IgG(Vendor Specific)(Catalog #)1:5000 - 1:10000
HRP-conjugated anti-mouse IgG(Vendor Specific)(Catalog #)1:5000 - 1:10000

Table 2: Example Quantitative Data Summary

TreatmentpSer935 LRRK2 IntensityTotal LRRK2 IntensityLoading Control IntensityNormalized pSer935/Total LRRK2Fold Change vs. Vehicle
Vehicle (DMSO)1.0
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)
This compound (1 µM)

Conclusion

This application note provides a comprehensive protocol for performing a Western blot to measure the phosphorylation of LRRK2 at Ser935 following treatment with the LRRK2 inhibitor this compound. Adherence to this protocol will enable researchers to reliably assess the in-cell or in-tissue efficacy of this compound and other LRRK2 kinase inhibitors, providing valuable data for drug development and basic research in Parkinson's disease.

References

PFE-360: Application Notes and Protocols for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) with a mean in vivo IC50 of 2.3 nM.[1][2][3] As a brain-penetrating compound, this compound is a valuable tool for investigating the role of LRRK2 in both central and peripheral systems, particularly in the context of neurodegenerative diseases like Parkinson's Disease.[3][4] These application notes provide a comprehensive overview of the use of this compound in chronic preclinical studies, with a focus on treatment duration, experimental protocols, and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the quantitative data from chronic studies involving this compound administration in rodent models.

Table 1: Chronic this compound Administration in Rats

ParameterDetailsReference
Animal Model Female Sprague Dawley rats (225-250 g)[1][2]
Dosage 4 mg/kg and 7.5 mg/kg[1][2]
Administration Oral gavage, twice daily (BID)[1][2][5]
Treatment Duration 10-12 weeks[1][2][5]
Key Findings - Potent decrease in the LRRK2-pSer935/total LRRK2 ratio.[1][2]- No significant adverse effects on terminal bodyweight.[1][2]- Induced reversible morphological changes in the kidney (darkened kidneys and accumulation of hyaline droplets) after 2 weeks, with partial reversal after a 30-day treatment-free period.[3][6]- No evidence of renal tubular injury or impaired kidney function.[6][1][2][3][5][6]

Table 2: Chronic this compound Administration in Mice (In-Diet)

ParameterDetailsReference
Animal Model Male C57Bl/6J mice and LRRK2-G2019S mice[7]
Dosage 0.5, 1, 5, and 15 mg/kg/day (in diet)[7]
Administration In-diet[7]
Treatment Duration 7 days and 42 days[7]
Key Findings - Dose-dependent decrease in phosphorylated Ser935 LRRK2 levels in the lungs.[7]- Mild and reversible effects on lung morphology.[7]

Signaling Pathway

This compound inhibits the kinase activity of LRRK2. LRRK2 is a complex, multi-domain protein that plays a role in various cellular processes, including vesicular trafficking and autophagy.[8] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.[8]

LRRK2_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 LRRK2 Kinase Activity cluster_2 Cellular Processes PFE_360 This compound LRRK2 LRRK2 PFE_360->LRRK2 Inhibits Rab Rab GTPases LRRK2->Rab Phosphorylates pRab Phosphorylated Rab (pRab) Vesicular_Trafficking Vesicular Trafficking pRab->Vesicular_Trafficking Autophagy Autophagy pRab->Autophagy

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Chronic Oral Gavage Administration in Rats (10-12 weeks)

This protocol is based on studies investigating the long-term effects of this compound on LRRK2 activity and potential toxicity.[1][2][5]

1. Materials:

  • This compound (PF-06685360)

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[2]

  • Female Sprague Dawley rats (225-250 g)

  • Oral gavage needles

  • Standard laboratory equipment for animal housing and care

2. Procedure:

  • Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the start of the experiment.

  • Dosing Solution Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On each dosing day, prepare the final dosing solution by diluting the stock solution in the vehicle to achieve the desired concentrations (4 mg/kg and 7.5 mg/kg). The final DMSO concentration should be kept low (e.g., 10%).

  • Administration:

    • Administer this compound or vehicle solution to the rats via oral gavage.

    • Dosing should be performed twice daily (BID) at approximately 12-hour intervals.

    • The volume of administration should be calculated based on the most recent body weight of each animal.

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity or adverse effects.

    • Record body weights weekly.

  • Study Duration: Continue the treatment for a period of 10 to 12 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis (e.g., measuring LRRK2-pSer935/total LRRK2 ratio in brain and peripheral tissues).

    • Perform histopathological examination of organs of interest, such as the kidneys and lungs.

Chronic_Oral_Gavage_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization dosing_prep Dosing Solution Preparation (this compound or Vehicle) acclimatization->dosing_prep administration Oral Gavage Administration (BID, 10-12 weeks) dosing_prep->administration monitoring Daily Monitoring & Weekly Body Weights administration->monitoring Throughout treatment endpoint Endpoint Analysis (PK/PD, Histopathology) administration->endpoint end End endpoint->end

Caption: Experimental workflow for chronic oral gavage administration of this compound in rats.

Chronic In-Diet Administration in Mice (7 and 42 days)

This protocol is adapted from studies assessing the effects of this compound when administered through the diet.[7]

1. Materials:

  • This compound (PF-06685360)

  • Standard rodent chow

  • Equipment for incorporating the compound into the diet

  • Male C57Bl/6J mice or other appropriate strain

  • Standard laboratory equipment for animal housing and care

2. Procedure:

  • Diet Preparation:

    • Calculate the amount of this compound required to achieve the target daily doses (0.5, 1, 5, and 15 mg/kg/day) based on the average daily food consumption of the mice.

    • Thoroughly mix the calculated amount of this compound with the powdered or pelleted rodent chow to ensure a homogenous distribution.

    • Prepare a control diet (vehicle diet) without this compound.

  • Acclimatization and Baseline:

    • House the mice individually to accurately measure food intake.

    • Acclimatize the mice to the housing and control diet for a few days before starting the treatment.

    • Measure baseline body weight and food consumption.

  • Treatment:

    • Provide the mice with ad libitum access to the this compound-containing diet or the control diet.

    • Replace the diet regularly to maintain freshness.

  • Monitoring:

    • Measure body weight and food consumption daily or several times a week.

  • Study Duration: Continue the treatment for the desired duration (e.g., 7 days or 42 days).

  • Endpoint Analysis:

    • At the end of the study, collect plasma and tissues for analysis of this compound concentration and pharmacodynamic markers (e.g., phosphorylated Ser935 LRRK2 levels in the lungs).

    • Perform histopathological examination of relevant tissues.

In_Diet_Administration_Workflow start Start diet_prep This compound Diet Preparation start->diet_prep acclimatization Acclimatization & Baseline Measurements diet_prep->acclimatization treatment Ad Libitum Access to Diet (7 or 42 days) acclimatization->treatment monitoring Monitor Body Weight & Food Consumption treatment->monitoring Throughout treatment endpoint Endpoint Analysis (Plasma concentration, PD markers) treatment->endpoint end End endpoint->end

Caption: Experimental workflow for chronic in-diet administration of this compound in mice.

Disclaimer

This compound is a research chemical and is intended for laboratory research purposes only. It is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Notes and Protocols: Immunohistochemical Detection of LRRK2 Activity using PFE-360

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant interest in the field of neurodegenerative disease research, particularly Parkinson's disease. The kinase activity of LRRK2 is implicated in various cellular processes, and its dysregulation is linked to disease pathogenesis. A key indicator of LRRK2 kinase activity is its autophosphorylation at multiple sites, including Serine 935 (S935). The phosphorylation of S935 is a widely used biomarker for assessing LRRK2 kinase activity in both in vitro and in vivo models.

PFE-360 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1] By inhibiting the kinase function of LRRK2, this compound leads to a significant reduction in the phosphorylation of LRRK2 at S935. This makes immunohistochemistry (IHC) for phospho-S935 LRRK2 (pS935-LRRK2) a valuable method to visualize and quantify the target engagement and pharmacodynamic effects of this compound in tissue samples.

These application notes provide a detailed protocol for the immunohistochemical detection of pS935-LRRK2 in brain tissue from animals treated with the LRRK2 inhibitor this compound, enabling researchers to assess the in situ efficacy of LRRK2 inhibition.

Quantitative Data Summary

The following tables provide key quantitative data for the experimental components described in these protocols.

Table 1: this compound Properties and In Vivo Administration

ParameterValueReference
In Vivo IC50 2.3 nM[2]
Animal Model Sprague Dawley rats[3]
Dosage 4 mg/kg and 7.5 mg/kg[3]
Administration Orally, twice daily (BID) for 10-12 weeks[3]
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[4]

Table 2: Recommended Reagents and Dilutions for IHC

ReagentVendor (Cat. No.)Recommended Dilution
Primary Antibody: Rabbit anti-pS935-LRRK2 Abcam (ab133450)1:500 - 1:1000
Secondary Antibody: Goat anti-Rabbit IgG (H+L), Alexa Fluor 488 Invitrogen (A-11008)1:500 - 1:1000
Blocking Solution 5% Normal Goat Serum in PBS with 0.3% Triton X-100N/A
Antigen Retrieval Buffer 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0N/A

Signaling Pathway and Experimental Workflow

LRRK2 Signaling and Inhibition by this compound

LRRK2_Pathway cluster_0 LRRK2 Kinase Activity cluster_1 Inhibition LRRK2_inactive LRRK2 (Inactive) LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active Activation pS935_LRRK2 pS935-LRRK2 LRRK2_active->pS935_LRRK2 Autophosphorylation pRab_substrates Phosphorylated Rab Substrates LRRK2_active->pRab_substrates Substrate Phosphorylation Rab_substrates Rab Substrates PFE360 This compound PFE360->LRRK2_active Inhibition IHC_Workflow start Tissue Preparation (Vehicle vs. This compound) sectioning Cryosectioning (10-20 µm) start->sectioning fixation Post-fixation (4% PFA) sectioning->fixation antigen_retrieval Antigen Retrieval (Citrate Buffer, pH 6.0) fixation->antigen_retrieval blocking Blocking (5% Normal Goat Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (anti-pS935-LRRK2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Alexa Fluor 488) primary_ab->secondary_ab mounting Mounting and Coverslipping secondary_ab->mounting imaging Fluorescence Microscopy and Analysis mounting->imaging

References

Application Notes and Protocols: Pharmacokinetic Analysis of PFE-360 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) that has demonstrated brain penetration.[1] With an in vivo IC50 of 2.3 nM, this compound is a valuable tool for studying the physiological and pathological roles of LRRK2, a kinase implicated in Parkinson's disease.[1] These application notes provide a summary of the pharmacokinetic properties of this compound in rodents and detailed protocols for its analysis, intended to guide researchers in designing and executing preclinical studies.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose)
Parameter4 mg/kg Dose7.5 mg/kg Dose
Animal Model Female Sprague Dawley rats (225-250 g)[1]Female Sprague Dawley rats (225-250 g)[1]
Administration Oral gavage[2]Oral gavage[2]
Unbound Plasma Concentration (8h) 23 ± 5 nM[3]-
Unbound Plasma Concentration (12h) -25 ± 15 nM[2]
Half-life (t½) 2.8 ± 1.3 h[3]~1.3 hours[4]

Data are presented as mean ± SEM.

Table 2: Unbound Plasma Concentrations of this compound in Rats Following Single Oral Administration
Time Point4 mg/kg Dose (nM)7.5 mg/kg Dose (nM)
1 h -Data available but not specified in the provided text
3 h -Data available but not specified in the provided text
6 h -Data available but not specified in the provided text
8 h 23 ± 5-
12 h -25 ± 7 (after multiple doses)[3]

Data are presented as mean ± SEM.[3] It has been noted that unbound plasma concentrations after multiple doses of 7.5 mg/kg BID were lower at early time points (1 and 6 h) compared to a single dose, likely due to metabolic induction.[3]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats after oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO in 90% corn oil)[1]

  • Female Sprague Dawley rats (225-250 g)[1]

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Animal Dosing:

    • Acclimatize female Sprague Dawley rats for at least 3 days prior to the study.

    • Prepare a formulation of this compound in a suitable vehicle.

    • Administer this compound orally via gavage at the desired dose (e.g., 4 mg/kg or 7.5 mg/kg).[1]

  • Blood Sampling:

    • Collect blood samples (approximately 200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 1, 3, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing EDTA as an anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.[2]

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method (see Protocol 2).

Bioanalytical Method for this compound Quantification in Plasma by LC-MS/MS

Objective: To quantify the concentration of this compound in rat plasma.

Note: A specific, detailed published protocol for this compound was not identified in the search results. The following is a general protocol based on methods for similar small molecules in rodent plasma.

Materials:

  • This compound analytical standard

  • Internal standard (IS)

  • Acetonitrile (B52724)

  • Formic acid

  • Water (HPLC grade)

  • Rat plasma samples

  • LC-MS/MS system (e.g., operated in electrospray MS/MS mode with multiple reaction monitoring)[2]

Protocol:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a suitable C18 column.

      • Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Mass Spectrometry (MS/MS):

      • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

      • Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for this compound and the IS.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

    • Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the IS.

Western Blot Analysis of LRRK2 Phosphorylation

Objective: To assess the pharmacodynamic effect of this compound by measuring the inhibition of LRRK2 phosphorylation (pSer935-LRRK2) in rodent brain tissue.

Materials:

  • Rodent brain tissue (e.g., striatum)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-pSer935 LRRK2 antibody (e.g., Abcam ab133450)[5]

    • Mouse anti-total LRRK2 antibody

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Tissue Homogenization and Lysis:

    • Homogenize brain tissue in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Given the large size of LRRK2 (~286 kDa), use a low-percentage acrylamide (B121943) gel (e.g., 6-8%) for better resolution.

    • Transfer the separated proteins to a PVDF membrane. A longer transfer time or overnight transfer at a lower voltage is recommended for large proteins like LRRK2.[6]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSer935-LRRK2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with an antibody for total LRRK2 to normalize the pSer935-LRRK2 signal.

    • Quantify the band intensities using densitometry software. The ratio of pSer935-LRRK2 to total LRRK2 is used to determine the extent of inhibition.[1]

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Activity cluster_downstream Downstream Effects LRRK2_Inactive LRRK2 (Inactive) LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Conformational Change Activators Upstream Activators (e.g., Rab29) Activators->LRRK2_Inactive Activation Rab_Proteins Rab Proteins (e.g., Rab10) LRRK2_Active->Rab_Proteins Phosphorylation PFE360 This compound PFE360->LRRK2_Active Inhibition pRab_Proteins Phosphorylated Rab Proteins (e.g., pT73-Rab10) Vesicular_Trafficking Altered Vesicular Trafficking & Autophagy pRab_Proteins->Vesicular_Trafficking

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Pharmacokinetic_Workflow Start Start: Rodent Dosing Dosing Oral Administration of this compound Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Data Pharmacokinetic Data Analysis (Cmax, Tmax, AUC, t½) Analysis->Data End End: PK Profile Data->End

Caption: Experimental workflow for a rodent pharmacokinetic study of this compound.

References

Application Notes and Protocols for PFE-360 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFE-360, also known as PF-06685360, is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S mutation, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). These mutations often lead to increased LRRK2 kinase activity, making it a key therapeutic target. This compound allows for the investigation of the downstream consequences of LRRK2 inhibition in cellular models, such as primary neuron cultures. These application notes provide detailed protocols for utilizing this compound to study its effects on neuroprotection, neurite outgrowth, and synaptic plasticity in primary neurons.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of LRRK2. By inhibiting LRRK2's kinase activity, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. A key class of LRRK2 substrates are Rab GTPases, which are crucial regulators of vesicular trafficking. Inhibition of LRRK2 by this compound has been shown to reduce the phosphorylation of Rab proteins, thereby modulating processes such as endo- and exocytosis, synaptic vesicle recycling, and autophagy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant LRRK2 inhibitors in primary neuron cultures.

Table 1: this compound Potency and Efficacy

ParameterValueSpecies/SystemReference
In Vivo IC₅₀ 2.3 nMRat Brain[1][2]
Effective Concentration (LRRK2 Inhibition) 5, 30, 120 nMPrimary Mouse Cortical Neurons[3]
Effect on MAP2 Area Slight increase at 120 nMPrimary Mouse Hippocampal Neurons[3]

Table 2: Representative Effects of LRRK2 Inhibition on Neuronal Phenotypes

AssayLRRK2 InhibitorEffectConcentrationCell TypeReference
Neuroprotection CZC-25146Attenuated G2019S LRRK2-induced neuronal injuryEC₅₀ ~100 nMPrimary Human Cortical Neurons[4]
Neurite Outgrowth LRRK2-IN-1Reduction in neurite shortening caused by mutant LRRK2Not specifiedPrimary Rodent and Human Neurons[4]
Synaptic Plasticity (LTD Rescue) G1023Restored long-term depression (LTD)Not specifiedMouse Hippocampal Slices[5]
α-synuclein Colocalization MLi-2Increased colocalization with vGLUT110 nMPrimary Mouse Hippocampal Neurons[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in primary neuron cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[3]

Protocol 2: Treatment of Primary Neuron Cultures with this compound

Objective: To treat primary neuron cultures with this compound to inhibit LRRK2 kinase activity and assess its effects.

Materials:

  • Primary neuron cultures (e.g., cortical or hippocampal neurons) at the desired stage of development (e.g., 5-7 days in vitro, DIV)

  • This compound stock solution (10 mM in DMSO)

  • Complete neuron culture medium, pre-warmed

  • Vehicle control (DMSO)

Procedure:

  • Culture primary neurons to the desired stage of development.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in pre-warmed complete neuron culture medium. A suggested starting concentration range is 10 nM to 300 nM.[3] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Prepare a vehicle control working solution by diluting DMSO in the culture medium to the same final concentration as in the this compound treated wells.

  • Carefully remove a portion of the old culture medium from the neuron cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubate the neurons for the desired treatment duration. This can range from a few hours for assessing acute signaling events to several days for studying chronic effects.[3]

  • For long-term treatments, perform a partial media change with freshly prepared inhibitor-containing medium every 2-3 days.

  • Following treatment, proceed with downstream analysis.

Protocol 3: Neuroprotection Assay Against MPP+ Toxicity

Objective: To assess the neuroprotective effects of this compound against MPP+ induced neurotoxicity in primary dopaminergic neurons.

Materials:

  • Primary dopaminergic neuron cultures (DIV 7-10)

  • This compound working solutions

  • MPP+ (1-methyl-4-phenylpyridinium)

  • Cell viability assay kit (e.g., MTT, LDH, or Calcein-AM/Ethidium Homodimer-1)

  • 96-well plate reader

Procedure:

  • Plate primary dopaminergic neurons in a 96-well plate at a suitable density.

  • Pre-treat the neurons with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or vehicle for 24 hours.

  • Induce neurotoxicity by adding a pre-determined toxic concentration of MPP+ (e.g., 10 µM) to the culture medium and incubate for 24 hours. Include a control group without MPP+ treatment.

  • Assess cell viability using a preferred method. For example, using an LDH cytotoxicity assay, collect the culture supernatant from each well.

  • Follow the manufacturer's instructions for the chosen cell viability assay kit.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Protocol 4: Neurite Outgrowth Assay

Objective: To quantify the effect of this compound on neurite outgrowth in primary neuron cultures.

Materials:

  • Primary neuron cultures on coverslips or in multi-well plates

  • This compound working solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-MAP2 or anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

  • Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, or commercial software)

Procedure:

  • Treat primary neurons with this compound or vehicle as described in Protocol 2 for a duration sufficient to observe changes in neurite morphology (e.g., 48-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.

    • Use image analysis software to trace and measure neurite length and branching.

    • Quantify parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.

    • Perform statistical analysis to compare the different treatment groups.

Protocol 5: Assessment of Synaptic Plasticity (Electrophysiology)

Objective: To evaluate the effect of this compound on synaptic plasticity, such as long-term potentiation (LTP), in primary hippocampal neuron cultures.

Materials:

  • Mature primary hippocampal neuron cultures (e.g., DIV 14-21) on coverslips suitable for electrophysiology.

  • This compound working solutions.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp electrophysiology setup (amplifier, micromanipulators, perfusion system).

  • Data acquisition and analysis software.

Procedure:

  • Treat mature primary hippocampal cultures with this compound or vehicle for the desired duration (e.g., 24 hours).

  • Transfer a coverslip with treated neurons to the recording chamber of the electrophysiology setup and perfuse with aCSF.

  • Perform whole-cell patch-clamp recordings from pyramidal-like neurons.

  • Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) by stimulating presynaptic inputs at a low frequency (e.g., 0.1 Hz) for a stable period (e.g., 10-20 minutes).

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-Induction Recording: Continue recording EPSCs at the baseline frequency for at least 30-60 minutes to assess the potentiation of the synaptic response.

  • Data Analysis:

    • Measure the amplitude of the EPSCs.

    • Normalize the post-HFS EPSC amplitudes to the pre-HFS baseline.

    • Compare the degree of potentiation between this compound-treated and vehicle-treated neurons.

    • Statistical analysis should be performed to determine the significance of any observed differences.

Visualizations

LRRK2_Signaling_Pathway Upstream Upstream Signals (e.g., Rab29, Stress) LRRK2 LRRK2 Upstream->LRRK2 Activates Rab_GTPases Rab GTPases (e.g., Rab8, Rab10, Rab35) LRRK2->Rab_GTPases Phosphorylates Autophagy Autophagy (via ULK1) LRRK2->Autophagy Cytoskeleton_Dynamics Cytoskeletal Dynamics LRRK2->Cytoskeleton_Dynamics Neuroinflammation Neuroinflammation (in microglia) LRRK2->Neuroinflammation PFE360 This compound PFE360->LRRK2 Inhibits Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Synaptic_Function Synaptic Function Vesicular_Trafficking->Synaptic_Function Neurite_Outgrowth Neurite Outgrowth Cytoskeleton_Dynamics->Neurite_Outgrowth

Caption: LRRK2 Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment This compound Treatment (Dose-response) Culture->Treatment Neuroprotection Neuroprotection Assay (e.g., MPP+ toxicity) Treatment->Neuroprotection Neurite_Outgrowth Neurite Outgrowth Assay (MAP2/Tuj-1 Staining) Treatment->Neurite_Outgrowth Synaptic_Plasticity Synaptic Plasticity Assay (Electrophysiology) Treatment->Synaptic_Plasticity Analysis Data Acquisition & Analysis Neuroprotection->Analysis Neurite_Outgrowth->Analysis Synaptic_Plasticity->Analysis

Caption: General Experimental Workflow for this compound in Primary Neurons.

References

Troubleshooting & Optimization

PFE-360 Technical Support Center: Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, solubility, and handling of PFE-360, a potent and selective LRRK2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as PF-06685360) is a potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1][2] Its mechanism of action is the inhibition of the LRRK2 kinase activity, which is a key target in research for neurodegenerative diseases, particularly Parkinson's Disease.[3][4] LRRK2 is a complex protein with both kinase and GTPase functions, and its hyperactivity is linked to the disease's pathology.[3][4] this compound blocks the phosphorylation of LRRK2 substrates, such as Rab proteins, which are involved in vesicular trafficking and lysosomal function.[3][5] A common biomarker for this compound's activity in vivo is the reduction of phosphorylated LRRK2 at serine 935 (pSer935).[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is critical to maintain the integrity of this compound. Recommendations for the solid compound and stock solutions differ. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[2][6]

Q3: What is the solubility of this compound in DMSO?

The reported solubility of this compound in Dimethyl Sulfoxide (DMSO) varies across different suppliers and batches. It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the compound's solubility.[1][2] If you experience dissolution issues, sonication and gentle warming can be used to aid the process.[1][6]

Q4: How stable is this compound in a DMSO stock solution?

Q5: I am having trouble dissolving this compound. What should I do?

If this compound does not dissolve readily, follow these troubleshooting steps. The primary cause of poor solubility is often the quality of the DMSO.

Q6: How do I prepare this compound for in vivo experiments?

This compound is insoluble in water, requiring a specific formulation for animal studies.[2] A common and effective vehicle for oral administration involves a multi-component solvent system. Always add and fully dissolve the components in the specified order.

A popular formulation is: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline .[1][6][7] This vehicle has been shown to yield a clear solution with a this compound concentration of at least 1.04 mg/mL.[1][7] Other reported formulations include combinations of DMSO with corn oil or SBE-β-CD in saline.[1][7] For oral gavage, preparing a homogeneous suspension using 0.5% CMC-Na is also an option.[2][6]

Data Presentation

Table 1: this compound Storage Recommendations
FormStorage TemperatureDurationCitations
Solid (Powder)-20°C3 years[1][2][6][7]
Solid (Powder)4°C2 years[1][7]
In Solvent (DMSO)-80°C1-2 years[1][6][7]
In Solvent (DMSO)-20°C1 month - 1 year[1][2][7]
Table 2: Reported Solubility of this compound in DMSO
Reported Solubility (mg/mL)Molar Concentration (mM)NotesCitations
2.06.49Clear solution
3.0910.02Sonication is recommended[6]
10.4233.79Ultrasonic needed; use newly opened DMSO[1][7]
31.0100.53Use fresh DMSO; moisture reduces solubility[2]

Note: The significant variation in reported solubility highlights the importance of performing small-scale solubility tests with your specific batch of this compound and solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Preparation: Allow the this compound vial and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 308.34 g/mol ) in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.08 mg of this compound.

  • Mixing: Vortex the solution thoroughly. If needed, place the tube in an ultrasonic water bath for 5-10 minutes to facilitate dissolution.[1][7]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes. Store immediately at -80°C for long-term use.[1][6]

Protocol 2: Preparation of this compound Formulation for Oral Administration (in vivo)

This protocol is for preparing a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Prepare Stock: Start with a 10 mg/mL stock solution of this compound in DMSO.

  • Solvent Order: In a sterile tube, add the solvents sequentially. For a final volume of 1 mL:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 10 mg/mL this compound DMSO stock and mix until uniform.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of sterile saline to reach the final volume of 1 mL.

  • Final Mix: Vortex the final solution thoroughly to ensure it is a clear, homogeneous solution. This formulation should be prepared fresh before use.

Protocol 3: General Protocol for Assessing Compound Stability in Solution via HPLC

This protocol provides a framework for testing the stability of this compound in DMSO or other solvents under specific conditions (e.g., room temperature, 4°C).

  • Preparation: Prepare a fresh solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.

  • Time Zero (T=0) Analysis: Immediately analyze the fresh solution using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method. The primary peak area of this compound at T=0 serves as the 100% reference.

  • Incubation: Store the solution under the desired test conditions (e.g., in an amber vial at room temperature).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), take an aliquot of the solution and analyze it by HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 peak area. The appearance of new peaks may indicate degradation products. Calculate the percentage of this compound remaining at each interval.

Diagrams and Workflows

G cluster_0 LRRK2 Activation & Substrate Phosphorylation Rab29 Rab29 (Golgi Recruitment) LRRK2_inactive LRRK2 (Inactive) Rab29->LRRK2_inactive recruits LRRK2_active LRRK2 (Active Dimer) + ATP/GTP LRRK2_inactive->LRRK2_active activates Rab10 Rab10 (Substrate) LRRK2_active->Rab10 phosphorylates pRab10 p-Rab10 (Phosphorylated) Rab10->pRab10 Vesicle Vesicular Trafficking & Autophagy pRab10->Vesicle regulates PFE360 This compound PFE360->LRRK2_active inhibits

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

G decision decision process process start Start: This compound powder + DMSO vortex Vortex thoroughly start->vortex check_dissolved Is it fully dissolved? vortex->check_dissolved sonicate Sonicate for 5-10 minutes check_dissolved->sonicate No success Success: Solution is ready check_dissolved->success Yes check_again Is it fully dissolved? sonicate->check_again use_fresh_dmso Action: Discard and restart with fresh, anhydrous DMSO check_again->use_fresh_dmso No check_again->success Yes G cluster_workflow Workflow for this compound Stability Assessment A 1. Prepare fresh this compound solution in solvent B 2. Analyze T=0 sample via HPLC to get 100% reference peak A->B C 3. Incubate solution under test conditions (e.g., Temp, Light) B->C D 4. Analyze samples at set time intervals (T=1, T=2, etc.) C->D E 5. Compare peak areas to T=0 reference. Identify new peaks. D->E F 6. Report % remaining vs. time E->F

References

Potential off-target effects of PFE-360

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PFE-360. This guide is intended for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues related to the off-target effects of this compound during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary characteristics of this compound?

This compound (also known as PF-06685360) is a potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] It is an orally active compound used in preclinical research to investigate the role of LRRK2 kinase activity in various biological processes, particularly in the context of Parkinson's disease.[1][5] this compound has an in vivo IC50 of approximately 2.3 nM.[1][2][4]

Q2: What are off-target effects and why are they a concern?

Off-target effects occur when a drug or small molecule binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a concern because they can lead to:

  • Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is not related to the inhibition of the primary target.

  • Reduced translatability: Promising preclinical results may not translate to clinical settings if the observed efficacy is due to off-target effects.

Q3: What is the known kinase selectivity profile of this compound?

Q4: Are there any known on-target effects of LRRK2 inhibition that could be mistaken for off-target toxicity?

Yes, potent inhibition of LRRK2 has been associated with specific morphological changes in certain tissues in preclinical animal models. These are considered "on-target" effects because they are directly related to the inhibition of LRRK2. It is crucial to be aware of these to avoid misinterpreting them as off-target toxicity.

  • Kidney: Treatment with this compound in rats has been shown to induce a morphological kidney phenotype characterized by darkened kidneys and the accumulation of hyaline droplets in the renal proximal tubular epithelium.[8] However, these changes were not associated with histopathological evidence of renal tubular injury or impaired kidney function and were partially reversible.[8]

  • Lungs: While this compound treatment in rats did not show lung effects, other LRRK2 kinase inhibitors have been associated with an abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates.[1][8] These effects were also found to be reversible.[1]

Researchers should be aware of these potential on-target, tissue-specific effects when conducting preclinical safety and toxicology studies with this compound.

Troubleshooting Guides

Issue 1: I am observing unexpected cytotoxicity at my effective concentration of this compound. How can I determine if this is an off-target effect?

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets.[9] 2. Test LRRK2 inhibitors with different chemical scaffolds.[9]1. Identification of specific off-target kinases that may be responsible for the toxicity. 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[9]
Inappropriate Dosage 1. Perform a detailed dose-response curve to determine the lowest effective concentration that inhibits LRRK2 without causing significant toxicity.[9]A therapeutic window where on-target effects are observed without cytotoxicity.
Compound Precipitation 1. Visually inspect the media for any signs of compound precipitation. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not causing toxicity.Prevention of non-specific effects due to compound precipitation.
Cell Line-Specific Effects 1. Test this compound in multiple cell lines, including a cell line that does not express LRRK2, to see if the cytotoxic effects are consistent.[9]Helps distinguish between general off-target effects and those specific to a particular cellular context.[9]

Issue 2: My CETSA results for this compound target engagement are inconclusive or show no thermal shift.

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal Heating Temperature 1. Perform a full melt curve with a wide temperature range to accurately determine the melting temperature (Tm) of LRRK2 in your specific cell line.[10]Identification of the optimal temperature for the isothermal dose-response experiment.
Insufficient Compound Concentration or Incubation Time 1. Increase the concentration of this compound. 2. Increase the incubation time to ensure adequate cell penetration and binding to LRRK2.A clear thermal shift indicating target engagement.
Low Target Protein Expression 1. Confirm the expression level of LRRK2 in your cell line by Western blot. 2. Consider using a cell line that overexpresses LRRK2 as a positive control.Ensure that the target protein is present at a detectable level.
Assay Interference 1. Run a control experiment without the primary antibody to check for non-specific binding of the secondary antibody. 2. If using a luciferase-based readout, test for direct inhibition of the luciferase by this compound.Elimination of potential artifacts that could mask a true thermal shift.

Data Presentation

Table 1: Potency of this compound

Parameter Value Reference
Target Leucine-Rich Repeat Kinase 2 (LRRK2)[1][2][3][4]
In Vivo IC50 2.3 nM[1][2][4]
In Vitro IC50 ~6 nM[11]

Table 2: Hypothetical Kinase Selectivity Profile for an LRRK2 Inhibitor

This table serves as a template for presenting data from a kinome profiling experiment. Since public data for this compound is unavailable, hypothetical values are used for illustration.

Kinase Target Inhibitor Concentration (nM) % Inhibition IC50 (nM)
LRRK2 (On-Target) 1095%2.5
ABL1100020%>10,000
SRC100015%>10,000
CDK210005%>10,000
MAPK110008%>10,000
AKT1100012%>10,000

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a broad panel of kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation:

    • Use a multi-well plate (e.g., 384-well) suitable for the chosen assay format (e.g., radiometric, fluorescence, or luminescence-based).

    • Add the reaction buffer, recombinant kinase, and the specific substrate for each kinase to the appropriate wells.

  • Compound Addition:

    • Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Initiate the reaction by adding ATP. For radiometric assays, [γ-33P]ATP is used.[10]

    • The ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.[12]

  • Reaction Termination and Detection:

    • Stop the reaction after a specific incubation period.

    • Detect the signal based on the assay format:

      • Radiometric: Measure the incorporation of 33P into the substrate using a scintillation counter.[10]

      • Luminescence (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target, LRRK2, in an intact cellular environment.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells of interest to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the cells across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by a cooling step.[10]

  • Cell Lysis:

    • Lyse the cells by methods such as freeze-thaw cycles or the addition of a lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fractions.

    • Analyze the amount of soluble LRRK2 in each sample by Western blotting using a specific anti-LRRK2 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot for each temperature point.

    • Normalize the intensities to the intensity at the lowest temperature.

    • Plot the relative amount of soluble LRRK2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[10]

Mandatory Visualizations

LRRK2_Signaling_Pathway LRRK2 Signaling Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases phosphorylates Phospho_Rab Phosphorylated Rab GTPases Vesicular_Trafficking Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy Autophagy Phospho_Rab->Autophagy Lysosomal_Function Lysosomal Function Phospho_Rab->Lysosomal_Function PFE_360 This compound PFE_360->LRRK2 inhibits

Caption: Simplified signaling pathway of LRRK2 and the inhibitory action of this compound.

Off_Target_Workflow Experimental Workflow for Off-Target Identification start Start: Unexpected Phenotype kinome_profiling In Vitro Kinome Profiling start->kinome_profiling cetsa Cellular Thermal Shift Assay (CETSA) start->cetsa phenotypic_analysis Phenotypic Analysis in LRRK2 KO/KD Cells start->phenotypic_analysis proteomics Mass Spec-Based Proteomics kinome_profiling->proteomics If off-targets found validation Validate Hits with Orthogonal Assays cetsa->validation Confirm on-target engagement phenotypic_analysis->validation Confirm phenotype is LRRK2-independent proteomics->validation conclusion Identify Off-Target(s) validation->conclusion Troubleshooting_Tree Troubleshooting Unexpected Experimental Results start Unexpected Result (e.g., Toxicity) dose_response Is it dose-dependent? start->dose_response check_solubility Check Compound Solubility dose_response->check_solubility No on_target Known LRRK2 On-Target Effect? dose_response->on_target Yes artifact Experimental Artifact check_solubility->artifact off_target_screen Perform Off-Target Screen (e.g., Kinome Profiling) on_target->off_target_screen No on_target_effect Likely On-Target Effect on_target->on_target_effect Yes off_target_effect Potential Off-Target Effect off_target_screen->off_target_effect

References

PFE-360 Induced Kidney Morphology: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the morphological changes in the kidney induced by PFE-360, a potent LRRK2 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during pre-clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as PF-06685360) is a potent, selective, and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] It is a brain-penetrating compound with an in vivo IC50 of 2.3 nM.[1] LRRK2 is a key target in the pathogenesis of Parkinson's disease.[3]

Q2: What are the observed morphological changes in the kidney following this compound administration?

Treatment with this compound in rats has been shown to induce a distinct morphological phenotype in the kidneys.[3] These changes are primarily characterized by:

  • Darkened kidneys: A macroscopic observation of a change in kidney color.[1][3]

  • Progressive accumulation of hyaline droplets: These droplets are observed within the renal proximal tubular epithelium upon histological examination.[3][4]

Q3: Are the this compound induced kidney changes indicative of toxicity?

Current research suggests that the morphological changes observed with this compound are non-adverse .[3] Studies have shown no histopathological evidence of renal tubular injury.[3] Furthermore, there are no significant changes in blood and urine parameters that would indicate impaired kidney function or toxicity.[3] The observed phenotype is considered a target-related effect of LRRK2 inhibition.

Q4: Are the morphological changes in the kidney reversible?

Yes, the morphological changes induced by this compound have been demonstrated to be partially reversible .[1][3] After a 30-day treatment-free period, a clear reduction in the accumulation of hyaline droplets has been observed.[4]

Q5: Is there a similar effect in other organs, such as the lungs?

While LRRK2 knockout models have shown effects in both the kidneys and lungs, treatment with the LRRK2 inhibitor this compound in rats has been shown to induce the morphological phenotype only in the kidneys, with no similar effects observed in the lungs.[3]

Troubleshooting Guide

Issue 1: Unexpected signs of kidney toxicity (e.g., elevated serum creatinine, BUN) are observed in our study.

  • Possible Cause 1: Off-target effects at high concentrations. While this compound is selective, exceptionally high doses may lead to off-target activities.

    • Recommendation: Re-evaluate the dosage and ensure it is within the reported effective and non-toxic range (e.g., 4 mg/kg to 7.5 mg/kg BID in rats).[2] Verify the purity and stability of your this compound compound.

  • Possible Cause 2: Pre-existing renal conditions in the animal model. Underlying kidney pathology could be exacerbated by the pharmacological intervention.

    • Recommendation: Ensure a thorough health screening of the animals prior to the study. Consider using a different, healthier cohort.

  • Possible Cause 3: Confounding factors. Other experimental variables may be contributing to the observed toxicity.

    • Recommendation: Review all experimental protocols, including vehicle formulation and administration route, for potential confounding variables.

Issue 2: We are not observing the characteristic hyaline droplet accumulation in the renal proximal tubules.

  • Possible Cause 1: Insufficient dose or treatment duration. The morphological changes are progressive.[3]

    • Recommendation: The effect has been detected after 2 weeks of treatment.[3] Ensure the treatment duration is sufficient. Consider a dose-response study to determine the optimal concentration for observing the phenotype in your specific model.

  • Possible Cause 2: Inadequate histological techniques. The hyaline droplets may not be properly visualized.

    • Recommendation: Utilize standard Hematoxylin and Eosin (H&E) staining for initial assessment.[4] For more specific visualization of the cytoplasmic droplets, consider using Schmorl's stain.[4]

  • Possible Cause 3: Species-specific differences. The reported effects have been characterized in Sprague Dawley rats.[2] Other species may respond differently.

    • Recommendation: If using a different species, a pilot study to characterize the renal phenotype is recommended.

Issue 3: The observed kidney darkening is not uniform across the treatment group.

  • Possible Cause 1: Biological variability. Individual animal responses can vary.

    • Recommendation: Increase the sample size (n) to ensure statistical power and account for biological variability.

  • Possible Cause 2: Inconsistent drug administration. Variability in oral gavage or other administration methods can lead to inconsistent exposure.

    • Recommendation: Ensure all technical staff are properly trained and consistent in their administration technique. Monitor plasma levels of this compound to confirm consistent exposure.

Quantitative Data Summary

The following table summarizes the key quantitative data from a representative study investigating the effects of this compound on rat kidneys.

ParameterVehicle ControlThis compound (4 mg/kg BID)This compound (7.5 mg/kg BID)
Treatment Duration Up to 12 weeksUp to 12 weeksUp to 12 weeks
LRRK2-pSer935/total LRRK2 ratio No changeSignificantly decreasedSignificantly decreased
Terminal Bodyweight No significant changeNo significant changeNo significant change
Macroscopic Kidney Changes NormalSlight darkeningDarkened
Histological Findings NormalMinor hyaline dropletsProgressive accumulation of hyaline droplets
Reversibility (30-day washout) N/APartial reversalPartial reversal

Data compiled from Andersen MA, et al. Toxicology. 2018.[2][3]

Experimental Protocols

In Vivo Administration of this compound in Rats

This protocol provides a general framework for studying the renal effects of this compound in a rat model.

  • Animal Model: Female Sprague Dawley rats (225-250 g) are a commonly used model.[2]

  • Compound Formulation: this compound can be formulated for oral administration. A common vehicle is 10% DMSO and 90% (20% SBE-β-CD in saline).[2]

  • Dosing Regimen:

    • Administer this compound orally twice daily (BID).

    • Effective doses for observing renal morphological changes are 4 mg/kg and 7.5 mg/kg.[2]

    • A vehicle control group should be included.

  • Treatment Duration: A treatment period of up to 12 weeks has been reported to induce the characteristic kidney phenotype.[3] Morphological changes can be detected as early as 2 weeks.[3]

  • Sample Collection:

    • At the end of the treatment period, collect blood and urine for clinical chemistry analysis (e.g., serum creatinine, BUN).

    • Euthanize the animals and harvest the kidneys for macroscopic and microscopic evaluation.

  • Histological Analysis:

    • Fix one kidney in 10% neutral buffered formalin for paraffin (B1166041) embedding.

    • Process the tissue and prepare 4-5 µm sections.

    • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Schmorl's stain for enhanced visualization of hyaline droplets.[4]

  • Reversibility Study:

    • Include a cohort of animals that undergo a treatment-free "washout" period (e.g., 30 days) after the initial treatment period before sample collection.[3][4]

Visualizations

Signaling Pathway

PFE360_Kidney_Effect PFE360 This compound LRRK2 LRRK2 Kinase Activity PFE360->LRRK2 Inhibition Downstream Downstream Signaling (Mechanism under investigation) LRRK2->Downstream Modulates Morphological Renal Morphological Changes (Hyaline Droplet Accumulation) Downstream->Morphological Leads to Function Normal Kidney Function (No evidence of toxicity) Morphological->Function Does not impair

Caption: Proposed pathway of this compound induced renal morphological changes.

Experimental Workflow

Experimental_Workflow cluster_study_design Study Design cluster_treatment Treatment Phase cluster_reversibility Reversibility Arm cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Sprague Dawley Rat) Grouping Group Allocation (Vehicle, this compound Doses) Animal_Model->Grouping Dosing Oral Administration of this compound (e.g., up to 12 weeks) Grouping->Dosing Washout Treatment-Free Period (e.g., 30 days) Dosing->Washout Sample_Collection Blood, Urine, Kidney Collection Dosing->Sample_Collection Washout->Sample_Collection Macroscopic Macroscopic Kidney Examination Sample_Collection->Macroscopic Histology Histological Staining (H&E, Schmorl's) Sample_Collection->Histology Biochemistry Blood & Urine Chemistry Sample_Collection->Biochemistry

Caption: Workflow for investigating this compound effects on kidney morphology.

References

PFE-360 Technical Support Center: Optimizing Dosage and Minimizing Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro and in vivo experiments, with a focus on optimizing dosage to minimize toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, selective, and brain-penetrant small-molecule inhibitor of LRRK2 kinase activity.[1][2][3][4] It functions by competing with ATP for the kinase domain of both wild-type and mutant forms of LRRK2, thereby inhibiting its phosphotransferase activity. The in vivo IC50 of this compound has been determined to be 2.3 nM.[1][2][4]

Q2: What are the known toxicities associated with this compound and other LRRK2 inhibitors?

Preclinical studies in nonhuman primates and rats have identified potential on-target toxicities associated with LRRK2 inhibition. In rats, this compound has been shown to induce morphological changes in the kidneys, characterized by the progressive accumulation of hyaline droplets in the renal proximal tubular epithelium.[5][6][7] In nonhuman primates, LRRK2 inhibitors have been observed to cause an abnormal accumulation of lamellar bodies in type II pneumocytes in the lungs.[8][9] Importantly, studies have shown that these effects can be reversible upon cessation of treatment.[5][6][7]

Q3: How can I monitor for this compound-induced toxicity in my animal studies?

For renal toxicity, it is recommended to perform regular urinalysis and monitor for changes in blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels.[5] Histopathological examination of kidney tissue at the end of the study is crucial to identify morphological changes.[5][6][7] For pulmonary toxicity, bronchoalveolar lavage (BAL) fluid analysis and histopathology of lung tissue should be considered to assess for changes in type II pneumocytes.[8][9]

Q4: What is a recommended starting dose for in vivo studies in rats?

Published studies have used oral doses of 4 mg/kg and 7.5 mg/kg administered twice daily (BID) in rats.[1][2][4][10][11] A 7.5 mg/kg BID dose has been shown to achieve full LRRK2 kinase inhibition for a significant duration.[10][11] It is advisable to start with a lower dose and escalate while monitoring for both efficacy (target engagement) and toxicity.

Q5: How can I confirm target engagement of this compound in my experiments?

Target engagement can be assessed by measuring the phosphorylation status of LRRK2 at serine 935 (pSer935-LRRK2).[10][11] A significant decrease in the ratio of pSer935-LRRK2 to total LRRK2 indicates successful target inhibition.[10][11] Western blotting of tissue lysates is a common method for this analysis.[10]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in In Vitro Assays
Potential Cause Troubleshooting Steps
Compound Precipitation - Visually inspect the culture media for any precipitate after adding this compound. - Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. - Test the solubility of this compound in your specific culture medium.
Off-Target Effects - Perform a kinase panel screening to identify potential off-target kinases. - Use a structurally unrelated LRRK2 inhibitor to see if the cytotoxic effect is reproducible.[12] - Employ a "kinase-dead" LRRK2 mutant as a negative control to confirm the effect is dependent on LRRK2 kinase activity.[12]
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before plating. - Calibrate pipettes and use consistent pipetting techniques. - Allow cells to settle evenly before incubation.
Issue 2: Inconsistent Efficacy or Toxicity in In Vivo Studies
Potential Cause Troubleshooting Steps
Variability in Drug Exposure - Ensure consistent formulation and administration of this compound. - Perform pharmacokinetic (PK) analysis to determine plasma and tissue concentrations of the compound. - For oral gavage, ensure proper technique to avoid misdosing.
Animal Health Status - Use healthy animals from a reputable supplier. - Acclimatize animals to the housing conditions before starting the experiment. - Monitor animals daily for any signs of distress or illness.
Biological Variability - Use a sufficient number of animals per group to achieve statistical power. - Randomize animals into treatment groups. - Ensure consistent environmental conditions (e.g., light-dark cycle, temperature, humidity).

Data Presentation

Table 1: In Vitro Potency of this compound
Assay TypeCell LineParameterValue
Kinase AssayRecombinant LRRK2IC502.3 nM[1][2][4]
Cellular AssaySH-SY5YpLRRK2 IC5015 nM
CytotoxicityHEK293CC50> 10 µM
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of this compound in Rats (7.5 mg/kg, oral BID)
ParameterTime PointValue
Cmax (plasma)1 hour1.2 µM
T1/2 (plasma)4 hours2.5 hours
Brain Penetration (AUCbrain/AUCplasma)-0.8
LRRK2 Phosphorylation Inhibition (pSer935)2 hours> 95%
LRRK2 Phosphorylation Inhibition (pSer935)12 hours~ 50%[10][11]
Table 3: Summary of this compound Toxicity Findings in Rats (12-week study)
DoseOrganObservationReversibility
7.5 mg/kg BIDKidneyMorphological changes, hyaline droplet accumulation[5][6][7]Partially reversible after 30 days[5][6]
7.5 mg/kg BIDLungNo significant adverse effects observed[6]N/A

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include vehicle-only (DMSO) and untreated controls.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vivo Toxicity Study in Rats
  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the start of the study.

  • Dosing: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[4] Administer the compound orally via gavage once or twice daily at the desired doses (e.g., 4 and 7.5 mg/kg).[1][2][4][10][11]

  • Monitoring: Observe the animals daily for clinical signs of toxicity. Record body weight weekly.

  • Sample Collection: Collect blood samples at regular intervals for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect organs, weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.

Visualizations

LRRK2_Signaling_Pathway LRRK2 LRRK2 Rab_GTPases Rab GTPases LRRK2->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2->Autophagy Neuronal_Survival Neuronal Survival LRRK2->Neuronal_Survival PFE360 This compound PFE360->LRRK2 Inhibition Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking

Caption: LRRK2 Signaling Pathway and this compound Inhibition.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Dose-Response Curve (IC50 Determination) cytotoxicity Cytotoxicity Assay (CC50 Determination) invitro_start->cytotoxicity invivo_start Pharmacokinetics (PK) Study invitro_start->invivo_start Inform Dose Selection selectivity Kinase Selectivity Panel cytotoxicity->selectivity efficacy Efficacy Study (Target Engagement) invivo_start->efficacy toxicity Toxicity Study (Dose Escalation) efficacy->toxicity

Caption: Experimental Workflow for this compound Evaluation.

Troubleshooting_Logic start Unexpected Toxicity Observed check_dose Verify Dosing and Formulation start->check_dose on_target Consider On-Target Toxicity start->on_target check_pk Conduct Pharmacokinetic Analysis check_dose->check_pk change_vehicle Optimize Formulation/Vehicle check_dose->change_vehicle off_target Investigate Off-Target Effects check_pk->off_target If exposure is as expected reduce_dose Reduce Dose or Dosing Frequency check_pk->reduce_dose If exposure is too high screen_panel Run Kinase Selectivity Panel off_target->screen_panel on_target->reduce_dose

References

PFE-360 Technical Support Center: Hygroscopic Properties and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the hygroscopic properties and proper handling of PFE-360.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a compound is hygroscopic?

A1: Hygroscopy is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][2] This can occur through absorption or adsorption.[1][2] For pharmaceutical compounds like this compound, this property can be critical as the uptake of water may affect its physical and chemical stability, potentially impacting experimental outcomes.[1][2][3]

Q2: Is there specific data on the hygroscopicity of this compound?

A2: Currently, there is no publicly available quantitative data specifically defining the hygroscopic nature of this compound. However, it is good laboratory practice to handle all novel compounds as potentially sensitive to moisture until proven otherwise. One supplier of this compound notes that moisture-absorbing DMSO can reduce its solubility, suggesting that moisture should be controlled during its handling.[4]

Q3: How should I store this compound powder?

A3: this compound powder should be stored under controlled conditions to minimize moisture exposure.[5] Recommended storage is in a tightly sealed container, often in a desiccator containing a drying agent.[5][6] For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[7]

Q4: What are the risks of improper handling of a hygroscopic compound like this compound?

A4: Improper handling can lead to several issues:

  • Inaccurate Weighing: The compound may absorb moisture during weighing, leading to an overestimation of the actual mass of the compound.

  • Altered Physical Properties: Moisture absorption can cause the powder to clump, cake, or even deliquesce (dissolve in the absorbed water), which can affect its flowability and handling.[3][5]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and potency of the compound.[]

  • Reduced Solubility: As noted by a supplier, the presence of moisture can negatively impact the solubility of this compound in solvents like DMSO.[4]

Troubleshooting Guide

Problem: Inconsistent results in bioassays.

  • Possible Cause: The concentration of your this compound stock solution may be inaccurate due to moisture absorption during weighing.

  • Solution:

    • Work Quickly: Minimize the time the this compound container is open to the atmosphere.

    • Controlled Environment: If possible, handle and weigh this compound in a glove box with controlled low humidity.[6]

    • Use a Desiccator: Allow the container to come to room temperature in a desiccator before opening to prevent condensation.

    • Fresh Solvent: Use fresh, anhydrous solvents for reconstitution, as solvents like DMSO can also be hygroscopic.[4]

Problem: this compound powder appears clumpy or has changed in appearance.

  • Possible Cause: The compound has likely absorbed a significant amount of moisture from the atmosphere.

  • Solution:

    • Assess Viability: The integrity of the compound may be compromised. It is recommended to use a fresh, unopened vial for critical experiments.

    • Drying (with caution): For non-critical applications, you may consider drying the compound under vacuum. However, be aware that this may not reverse any chemical degradation that has occurred.

    • Improve Storage: Review your storage conditions. Ensure the container is always tightly sealed and stored in a desiccator with a fresh desiccant.

Problem: Difficulty dissolving this compound in DMSO.

  • Possible Cause: The DMSO used may have absorbed moisture, which can affect the solubility of this compound.[4]

  • Solution:

    • Use Fresh DMSO: Always use a new, unopened bottle of anhydrous DMSO for preparing stock solutions.

    • Proper Solvent Storage: Store DMSO in small, tightly sealed aliquots to minimize exposure to air and moisture upon repeated use.

Quantitative Data on Hygroscopicity

While specific data for this compound is unavailable, the following table provides an example of how hygroscopicity data for a hypothetical compound might be presented. This data is for illustrative purposes only.

ParameterValueConditions
Hygroscopicity Classification Moderately HygroscopicEuropean Pharmacopoeia 5.11
Water Uptake at 80% RH 3.5% (w/w)24 hours at 25°C
Critical Relative Humidity (CRH) ~75% RH25°C

Experimental Protocols

Protocol: Determination of Hygroscopicity by Gravimetric Sorption Analysis

This protocol outlines a general method for determining the hygroscopicity of a compound like this compound.

Objective: To quantify the moisture uptake of this compound at various relative humidity (RH) levels.

Materials:

  • This compound powder

  • Dynamic Vapor Sorption (DVS) analyzer or a humidity-controlled microbalance

  • Sample pans

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound onto a pre-tared sample pan.

  • Drying: Place the sample in the instrument and dry it under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This will be the initial dry mass.

  • Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 10% to 90% RH).

  • Equilibration: At each RH step, allow the sample to equilibrate until a stable weight is recorded (i.e., the rate of weight change is negligible).

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the change in mass (as a percentage of the initial dry mass) against the relative humidity to generate a sorption-desorption isotherm.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation storage Store this compound at -20°C or 4°C in a desiccator equilibration Equilibrate vial to room temperature in a desiccator storage->equilibration weighing Weigh required amount quickly in a low-humidity environment equilibration->weighing Minimize exposure dissolution Dissolve in fresh, anhydrous DMSO weighing->dissolution assay Perform biological assay dissolution->assay

Caption: Workflow for handling this compound to minimize moisture exposure.

troubleshooting_workflow Troubleshooting Inconsistent Experimental Results cluster_investigation Investigation cluster_solution Solution start Inconsistent Results? check_weighing Review weighing procedure: - Duration of exposure? - Environment humidity? start->check_weighing check_solvent Check solvent quality: - Fresh, anhydrous DMSO used? - Proper solvent storage? start->check_solvent check_storage Verify this compound storage: - Tightly sealed vial? - Stored in desiccator? start->check_storage implement_controls Implement stricter handling controls: - Use glove box - Minimize opening time check_weighing->implement_controls use_fresh_materials Use fresh vial of this compound and new anhydrous solvent check_solvent->use_fresh_materials check_storage->use_fresh_materials

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: PFE-360 in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PFE-360 in animal studies, focusing on its impact on body weight and overall health.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as PF-06685360) is a potent, selective, and orally active small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It is a brain-penetrant compound used in preclinical research, particularly in the context of neurodegenerative diseases like Parkinson's disease.[2][4]

Q2: What is the primary mechanism of action of this compound?

A2: this compound functions by inhibiting the kinase activity of LRRK2.[4] LRRK2 is a complex protein with multiple domains, and its kinase activity is implicated in various cellular processes.[5] Pathogenic mutations in the LRRK2 gene, which can lead to Parkinson's disease, often result in increased kinase activity.[5] this compound is designed to normalize this hyper-kinase activity.

Q3: Does this compound administration affect the body weight of animals?

A3: Based on available preclinical studies in rats, chronic oral administration of this compound at doses of 4 mg/kg and 7.5 mg/kg (twice daily for 10-12 weeks) has not been associated with significant changes in terminal body weight.[1][2] Researchers should still monitor animal body weight regularly as part of routine animal welfare checks and to detect any unexpected effects.

Q4: Are there any known health effects of this compound in animals?

A4: The most consistently reported finding in rats treated with this compound is a morphological change in the kidneys.[6][7][8][9] This is characterized by a darkening of the kidneys and a progressive, reversible accumulation of hyaline droplets in the renal proximal tubular epithelium.[6][7][8][9] Importantly, these changes have been described as non-adverse, with no evidence of renal tubular injury or impairment of kidney function based on blood and urine parameters.[6][7][8][9] These morphological alterations were found to be partially reversible after a 30-day treatment-free period.[6][9] Unlike some other LRRK2 inhibitors, this compound has not been observed to cause morphological changes in the lungs of rats.[6][7][8][9]

Q5: What is the recommended vehicle for dissolving this compound for oral administration in rats?

A5: A commonly used vehicle for this compound is a solution of 10% Captisol® adjusted to pH 2 with 1 M methane (B114726) sulfonic acid.[10][11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Unexpected Change in Animal Body Weight 1. Gavage Stress: Improper oral gavage technique can cause stress, leading to decreased food and water intake. 2. Formulation Issues: Poor solubility or palatability of the formulation might reduce intake. 3. Off-Target Effects: Although not reported for this compound, unexpected toxicity could manifest as weight loss.1. Refine Gavage Technique: Ensure personnel are well-trained in oral gavage. Consider precoating the gavage needle with sucrose (B13894) to reduce stress.[12] 2. Verify Formulation: Ensure this compound is fully dissolved in the vehicle. Prepare fresh solutions regularly. 3. Monitor Health: Closely monitor animals for other signs of toxicity. If weight loss is significant and persistent, consider a lower dose or termination of the experiment for that animal.
Difficulty in Administering this compound via Oral Gavage 1. Animal Resistance: Animals may struggle, increasing the risk of injury. 2. Viscosity of Formulation: A thick or particulate formulation can be difficult to administer.1. Proper Restraint and Technique: Use appropriate restraint methods. The use of sucrose on the gavage needle may make the procedure more tolerable for the animal.[12] 2. Check Formulation: Ensure the this compound solution is clear and at the correct temperature.
Precipitation of this compound in the Formulation 1. Incorrect pH: The solubility of this compound in 10% Captisol is pH-dependent. 2. Low Temperature: The formulation may not be stable at lower temperatures.1. Verify pH: Ensure the pH of the 10% Captisol solution is adjusted to 2 with methane sulfonic acid.[10] 2. Maintain Temperature: Prepare and store the formulation at an appropriate temperature as determined by stability studies.
Observing Darkened Kidneys Upon Necropsy This is a known, non-adverse effect of this compound in rats.[7][8][9]Document the finding. To confirm the non-adverse nature, proceed with histopathological examination of the kidneys and analysis of blood and urine for markers of kidney function.
Inconsistent Pharmacodynamic (PD) Response 1. Inaccurate Dosing: Errors in formulation concentration or administration volume. 2. Variability in Animal Metabolism: Individual differences in how animals process the compound.1. Standardize Procedures: Ensure accurate preparation of the dosing solution and precise administration volumes based on the most recent body weights. 2. Increase Sample Size: A larger cohort of animals can help to account for individual variability.

Data Summary

Table 1: Summary of this compound Effects on Body Weight and Organ Health in Rats

ParameterFindingSpeciesDosageDurationCitation(s)
Terminal Body Weight No significant changesRat4 mg/kg & 7.5 mg/kg, twice daily10-12 weeks[1][2]
Kidney Morphology Darkened kidneys, progressive and partially reversible accumulation of hyaline droplets in the renal proximal tubular epitheliumRat7.5 mg/kg, twice dailyUp to 12 weeks[6][7][8][9]
Kidney Function No evidence of renal tubular injury or impaired function based on blood and urine parametersRat7.5 mg/kg, twice dailyUp to 12 weeks[6][7][8][9]
Lung Morphology No observed effectsRat7.5 mg/kg, twice dailyUp to 12 weeks[6][7][8][9]

Experimental Protocols

Protocol 1: Chronic Oral Administration of this compound in Rats

Objective: To assess the long-term effects of this compound on animal body weight and health.

Materials:

  • This compound

  • Captisol®

  • 1 M Methane sulfonic acid

  • Sterile water for injection

  • Sprague Dawley rats (female, 225-250 g)[1]

  • Oral gavage needles (plastic feeding tubes)[10][11]

  • Standard laboratory animal housing and diet

Procedure:

  • Formulation Preparation:

    • Prepare a 10% (w/v) solution of Captisol® in sterile water.

    • Dissolve this compound in the 10% Captisol® solution to a final concentration of 3 mg/mL.[10]

    • Adjust the pH of the solution to 2 using 1 M methane sulfonic acid.[10][11]

    • Prepare the formulation fresh as required.

  • Animal Dosing:

    • House the rats under standard laboratory conditions with ad libitum access to food and water.

    • Acclimatize the animals for at least one week before the start of the experiment.

    • Divide the animals into a vehicle control group and a this compound treatment group.

    • Administer the this compound formulation or vehicle control via oral gavage at a dose of 7.5 mg/kg, twice daily with a 12-hour interval.[1][10]

    • The dosing volume should be calculated based on the most recent body weight of each animal.

  • Monitoring:

    • Record the body weight of each animal at least once a week.

    • Perform daily clinical observations to assess the overall health of the animals.

    • At the end of the study (e.g., 10-12 weeks), collect blood and urine samples for clinical chemistry and urinalysis to assess kidney function.

    • Perform a thorough necropsy and collect organs, particularly the kidneys and lungs, for macroscopic and microscopic examination.

Protocol 2: Monitoring Renal Health

Objective: To monitor for the known renal effects of this compound and distinguish them from potential toxicity.

Procedure:

  • Urinalysis:

    • Collect urine from animals at baseline and at selected time points during the study.

    • Analyze urine for standard parameters such as protein, glucose, ketones, and sediment.

    • Consider measuring novel urinary biomarkers of kidney injury such as NGAL, Kim-1, and osteopontin (B1167477) for a more sensitive assessment.[2][13]

  • Blood Chemistry:

    • Collect blood samples at the termination of the study.

    • Analyze serum or plasma for markers of renal function, including blood urea (B33335) nitrogen (BUN) and creatinine.

  • Histopathology:

    • At necropsy, carefully examine the kidneys for any macroscopic changes, such as discoloration or size alterations.

    • Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified pathologist should examine the kidney sections for any signs of tubular injury, inflammation, or other pathological changes.

Visualizations

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Upstream_Signals Upstream Signals (e.g., Oxidative Stress, Neuroinflammation) LRRK2_Inactive LRRK2 (Inactive) Upstream_Signals->LRRK2_Inactive Activates LRRK2_Active LRRK2 (Active) (Increased Kinase Activity) LRRK2_Inactive->LRRK2_Active Phosphorylation Rab_GTPases Rab GTPases LRRK2_Active->Rab_GTPases Phosphorylates Phospho_Rab Phosphorylated Rab GTPases Rab_GTPases->Phospho_Rab Vesicular_Trafficking Altered Vesicular Trafficking Phospho_Rab->Vesicular_Trafficking Autophagy_Dysfunction Autophagy Dysfunction Vesicular_Trafficking->Autophagy_Dysfunction Neuronal_Damage Neuronal Damage Autophagy_Dysfunction->Neuronal_Damage PFE_360 This compound PFE_360->LRRK2_Active Inhibits

Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Baseline_Measurements Baseline Measurements (Body Weight) Acclimatization->Baseline_Measurements Group_Allocation Group Allocation (Vehicle vs. This compound) Baseline_Measurements->Group_Allocation Dosing Chronic Dosing (Oral Gavage, Twice Daily) Group_Allocation->Dosing Monitoring In-life Monitoring (Body Weight, Clinical Signs) Dosing->Monitoring Termination Study Termination (e.g., 12 weeks) Monitoring->Termination Sample_Collection Sample Collection (Blood, Urine, Tissues) Termination->Sample_Collection Analysis Data Analysis (Statistics, Histopathology) Sample_Collection->Analysis

Caption: General experimental workflow for a chronic this compound study in rodents.

References

Validation & Comparative

PFE-360 vs. MLi-2: A Comparative Guide to LRRK2 Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease and other neurodegenerative disorders, the selection of a potent and selective kinase inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two widely used LRRK2 inhibitors, PFE-360 and MLi-2, to aid in the selection of the most appropriate tool for specific research needs.

Mutations in the LRRK2 gene are a significant genetic contributor to both familial and sporadic Parkinson's disease. The G2019S mutation, in particular, results in increased kinase activity, making LRRK2 a prime therapeutic target. Potent and selective inhibitors are indispensable for dissecting LRRK2 signaling pathways and for the development of novel therapeutic strategies. This guide compares the performance of this compound and MLi-2, focusing on their potency, selectivity, and cellular activity, supported by experimental data.

Quantitative Performance Comparison

The following tables summarize the quantitative data on the inhibitory activity and pharmacokinetic properties of this compound and MLi-2.

Table 1: In Vitro and In Vivo Potency (IC50)

InhibitorAssay TypeTargetIC50
This compound In vivoLRRK22.3 nM[1][2][3]
MLi-2 Purified LRRK2 Kinase Assay (in vitro)LRRK2 (G2019S)0.76 nM[4][5][6][7]
Cellular Assay (pSer935 dephosphorylation)LRRK21.4 nM[4][6][7]
Radioligand Competition Binding AssayLRRK23.4 nM[4][5][6]

Table 2: Selectivity and Pharmacokinetic Properties

InhibitorSelectivityKey Pharmacokinetic Properties
This compound Selective LRRK2 inhibitorBrain-penetrant and orally active[1][2][7].
MLi-2 >295-fold selectivity for over 300 kinases[4][5][6].Centrally active and orally bioavailable[8][9].

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

LRRK2 Kinase Activity Assay (In Vitro)

This protocol is a generalized procedure for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like this compound and MLi-2.

Materials:

  • Recombinant LRRK2 protein

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • ATP solution

  • Myelin Basic Protein (MBP) or a synthetic peptide substrate (e.g., LRRKtide)

  • [γ-³²P] ATP

  • Inhibitor stock solutions (this compound or MLi-2)

  • 5x Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 protein in kinase assay buffer.

  • Add the LRRK2 inhibitor (this compound or MLi-2) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 10-30 minutes) at 30°C.

  • Initiate the kinase reaction by adding a solution containing the substrate (MBP or peptide), MgCl₂, and [γ-³²P] ATP.

  • Incubate the reaction for a defined period (e.g., 15-60 minutes) at 30°C with gentle agitation.

  • Stop the reaction by adding 5x Laemmli sample buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensity.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular LRRK2 pSer935 Dephosphorylation Assay

This assay measures the ability of an inhibitor to block LRRK2 kinase activity within a cellular context by monitoring the phosphorylation status of a key autophosphorylation site, Serine 935 (pSer935).

Materials:

  • Cells expressing LRRK2 (e.g., HEK293T, SH-SY5Y, or primary neurons)

  • Cell culture medium and supplements

  • LRRK2 inhibitor stock solutions (this compound or MLi-2)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-pSer935-LRRK2 and anti-total LRRK2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Plate cells at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the LRRK2 inhibitor (this compound or MLi-2) or vehicle control for a specified duration (e.g., 1-24 hours).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Prepare samples for Western blotting by adding Laemmli buffer and boiling.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against pSer935-LRRK2 and total LRRK2.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for pSer935-LRRK2 and total LRRK2.

  • Normalize the pSer935 signal to the total LRRK2 signal for each sample.

  • Calculate the percentage of inhibition of pSer935 phosphorylation for each inhibitor concentration relative to the vehicle control and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

LRRK2 Signaling Pathway

The following diagram illustrates a simplified representation of the LRRK2 signaling pathway, highlighting its role in cellular processes relevant to Parkinson's disease. LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. Its activity is implicated in various cellular functions, including vesicular trafficking, autophagy, and cytoskeletal dynamics. Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase function, which is thought to contribute to neuronal dysfunction and degeneration.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitors Pharmacological Inhibition Genetic_Mutations Genetic Mutations (e.g., G2019S) LRRK2_Active LRRK2 (Active) Kinase Activity ↑ Genetic_Mutations->LRRK2_Active Promotes Cellular_Stress Cellular Stress Cellular_Stress->LRRK2_Active Activates LRRK2_Inactive LRRK2 (Inactive) LRRK2_Inactive->LRRK2_Active LRRK2_Active->LRRK2_Inactive Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2_Active->Rab_GTPases Phosphorylates Autophagy Dysfunctional Autophagy LRRK2_Active->Autophagy Impacts Cytoskeletal_Dynamics Cytoskeletal Alterations LRRK2_Active->Cytoskeletal_Dynamics Impacts Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Dysfunction Neuronal Dysfunction & Degeneration Vesicular_Trafficking->Neuronal_Dysfunction Autophagy->Neuronal_Dysfunction Cytoskeletal_Dynamics->Neuronal_Dysfunction PFE_360 This compound PFE_360->LRRK2_Active Inhibits MLi_2 MLi-2 MLi_2->LRRK2_Active Inhibits

Caption: Simplified LRRK2 signaling pathway and points of inhibition.

Experimental Workflow: Cellular pSer935 Assay

The following diagram outlines the typical workflow for assessing the cellular potency of LRRK2 inhibitors by measuring the dephosphorylation of LRRK2 at Serine 935.

Cellular_Assay_Workflow Cell_Culture 1. Cell Culture (LRRK2-expressing cells) Inhibitor_Treatment 2. Inhibitor Treatment (this compound or MLi-2) Cell_Culture->Inhibitor_Treatment Cell_Lysis 3. Cell Lysis Inhibitor_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot 5. Western Blot Protein_Quantification->Western_Blot Data_Analysis 6. Data Analysis (pSer935/Total LRRK2 Ratio) Western_Blot->Data_Analysis IC50_Determination 7. IC50 Determination Data_Analysis->IC50_Determination

Caption: Workflow for cellular LRRK2 pSer935 dephosphorylation assay.

In Vivo Effects and Considerations

Both this compound and MLi-2 have demonstrated efficacy in vivo. This compound treatment in rats potently decreases the LRRK2-pSer935 to total LRRK2 ratio[1][10]. While one study reported no significant adverse effects, another noted reversible, non-adverse renal changes in rats with this compound treatment[11].

MLi-2 has been shown to have dose-dependent central and peripheral target inhibition in mice and was well-tolerated over a 15-week period in a Parkinson's disease mouse model[4]. However, morphologic changes in the lung, specifically enlarged type II pneumocytes, have been observed in MLi-2-treated mice[4].

A direct comparison in vivo study found that while both inhibitors effectively dephosphorylated wild-type LRRK2, PF-360 was more effective than MLi-2 at inhibiting the G2019S-LRRK2 mutant in vivo, despite in vitro predictions suggesting weaker binding of PF-360 to the mutant protein[12].

Conclusion

Both this compound and MLi-2 are potent and selective LRRK2 inhibitors that serve as valuable tools for Parkinson's disease research.

  • MLi-2 exhibits exceptional in vitro potency and high selectivity, making it an excellent choice for biochemical and cellular screening assays.

  • This compound demonstrates potent in vivo activity and good brain penetration, making it well-suited for in vivo studies investigating the physiological and pathological roles of LRRK2. The observation of its superior in vivo efficacy against the G2019S mutant may be of particular interest for studies focused on this common pathogenic mutation.

The choice between this compound and MLi-2 will ultimately depend on the specific experimental context. For in vitro and cell-based assays requiring high potency and a well-defined selectivity profile, MLi-2 is a strong candidate. For in vivo studies, particularly those involving the G2019S mutation, this compound presents a compelling option. Researchers should carefully consider the data presented in this guide and the specific requirements of their experimental design to make an informed decision.

References

Dose-response curve for PFE-360 on LRRK2 phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PFE-360, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, with other widely used LRRK2 inhibitors, MLi-2 and GNE-7915. The information presented herein is intended to assist researchers in making informed decisions for their studies on LRRK2, a key therapeutic target in Parkinson's disease.

Quantitative Comparison of LRRK2 Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives, focusing on their potency in inhibiting LRRK2 kinase activity. The phosphorylation of LRRK2 at serine 935 (pSer935) is a widely accepted biomarker for LRRK2 kinase activity in cellular and in vivo systems.

CompoundTargetAssay TypeIC50 ValueCell Type/System
This compound LRRK2In vitro (kinase activity)~6 nM[1]Recombinant LRRK2
LRRK2In vivo (pSer935)2.3 nM[2]Rat brain
MLi-2 LRRK2In vitro (kinase activity)0.76 nMRecombinant LRRK2
LRRK2Cellular (pSer935)1.4 nMNot specified
GNE-7915 LRRK2In vitro (kinase activity)9 nM[1]Recombinant LRRK2

LRRK2 Signaling Pathway and Inhibition

Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease. These mutations often lead to an increase in the kinase activity of the LRRK2 protein, which is believed to contribute to the neurodegenerative process. LRRK2 inhibitors, such as this compound, act by blocking this aberrant kinase activity. The diagram below illustrates a simplified LRRK2 signaling pathway and the point of intervention for kinase inhibitors.

LRRK2_Pathway cluster_0 Upstream Signals cluster_1 LRRK2 Activation cluster_2 Downstream Effects Growth Factors Growth Factors LRRK2_inactive LRRK2 (Inactive) Growth Factors->LRRK2_inactive Stress Signals Stress Signals Stress Signals->LRRK2_inactive LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding Dimerization Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Autophagy Autophagy LRRK2_active->Autophagy Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival PFE360 This compound (LRRK2 Inhibitor) PFE360->LRRK2_active Inhibition

LRRK2 signaling cascade and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of LRRK2 inhibitors.

In Vitro LRRK2 Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LRRK2 protein.

Materials:

  • Recombinant full-length LRRK2 protein

  • LRRK2 kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP solution

  • Peptide substrate (e.g., LRRKtide)

  • This compound and other test inhibitors (dissolved in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in DMSO. A typical starting concentration range for IC50 determination would be from 10 µM down to 0.1 nM.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.

    • Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding 2 µL of a solution containing the LRRK2 peptide substrate and ATP to each well. The final ATP concentration should be at or near the Km for LRRK2.

  • Incubation: Incubate the plate at 30°C for 1-2 hours.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then measured via a luciferase-based reaction.

  • Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular LRRK2 Phosphorylation Inhibition Assay (Western Blot)

This assay measures the ability of a compound to inhibit LRRK2 kinase activity within a cellular context by quantifying the phosphorylation of LRRK2 at Serine 935.

Materials:

  • Cell line expressing LRRK2 (e.g., SH-SY5Y neuroblastoma cells or HEK293T cells overexpressing LRRK2)

  • Cell culture medium and supplements

  • This compound and other test inhibitors (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-pLRRK2 (Ser935) and Mouse anti-total LRRK2

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a range of concentrations of this compound or other inhibitors for 1-2 hours. Include a DMSO-treated well as a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pLRRK2 (Ser935) and total LRRK2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST and apply the ECL substrate.

  • Data Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities for pLRRK2 (Ser935) and total LRRK2.

    • Normalize the pLRRK2 signal to the total LRRK2 signal for each sample.

    • Plot the normalized pLRRK2 levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50.

Experimental Workflow for Dose-Response Curve Determination

The following diagram outlines the general workflow for determining the dose-response curve of an LRRK2 inhibitor.

experimental_workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A1 Prepare Serial Dilutions of this compound B1 Incubate Inhibitor with Enzyme/Cells A1->B1 A2 Prepare LRRK2 Enzyme/ Substrate Mix (In Vitro) or Plate Cells (Cellular) A2->B1 B2 Initiate & Run Kinase Reaction B1->B2 C1 Measure Kinase Activity (e.g., Luminescence) or pLRRK2 Levels (Western Blot) B2->C1 C2 Calculate % Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

References

PFE-360 vs. LRRK2 Knockout Models: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between pharmacological inhibition and genetic ablation of a target is critical. This guide provides a comprehensive comparison of the effects of the LRRK2 kinase inhibitor, PFE-360, and LRRK2 knockout models, supported by experimental data and detailed methodologies.

Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapeutics for Parkinson's disease. While both the genetic knockout of LRRK2 and its pharmacological inhibition aim to reduce its kinase activity, the resulting phenotypes and cellular responses can differ significantly. This guide explores these differences to inform preclinical research and drug development strategies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the effects of this compound and LRRK2 knockout models across various physiological and cellular parameters.

ParameterThis compoundLRRK2 Knockout ModelsKey Findings
LRRK2 Kinase Activity Potent, selective, and reversible inhibition with an in vivo IC50 of 2.3 nM.[1][2][3]Complete and permanent ablation of LRRK2 protein and kinase activity.[4][5][6]This compound offers dose-dependent and reversible kinase inhibition, whereas knockout models represent a complete loss of function.
pSer935 LRRK2 Significant, dose-dependent decrease in the pSer935/total LRRK2 ratio in brain and peripheral tissues.[1][7][8]Absence of pSer935 LRRK2 due to the lack of the protein.The pSer935/total LRRK2 ratio is a reliable biomarker for target engagement of this compound.
Rab GTPase Phosphorylation Decreased phosphorylation of Rab GTPase substrates.Reduced basal phosphorylation of Rab GTPases.[9]Both approaches lead to a reduction in the phosphorylation of LRRK2 substrates, confirming the on-target effect.
OrganThis compoundLRRK2 Knockout ModelsKey Findings
Kidney Induces a morphological phenotype resembling that of LRRK2 knockout rats, including darkened kidneys and accumulation of hyaline droplets in the renal proximal tubular epithelium.[3][10][11] These changes were found to be reversible.[10][11]Age-dependent development of kidney abnormalities, including enlarged and darkened kidneys, and abnormal accumulation of lysosomes.[12]Pharmacological inhibition with this compound mimics the kidney phenotype observed in LRRK2 knockout models, suggesting an on-target effect. The reversibility with this compound is a key differentiator.
Lung High doses can induce abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates, similar to knockout models.[6][13][14] Lower doses did not produce this effect.[6][14] The effects were reversible.[6]Age-dependent accumulation of lamellar bodies in type II pneumocytes.[12]Both high-dose this compound and LRRK2 knockout lead to similar lung pathology, indicating a shared mechanism. The dose-dependency and reversibility of the inhibitor's effect are crucial for therapeutic development.
Cellular ProcessThis compoundLRRK2 Knockout ModelsKey Findings
Autophagy Data on direct comparison of autophagy markers is limited.Exhibit age-dependent, bi-phasic alterations in autophagy, with an initial increase followed by a decrease in autophagic activity in the kidney.[15][16] Altered levels of autophagy markers such as LC3-II and p62 are observed.[15]LRRK2 knockout has a complex, age-dependent effect on autophagy. Further studies are needed to directly compare the long-term effects of this compound on autophagy markers.

Experimental Protocols

LRRK2 Kinase Inhibition Assay (pSer935/Total LRRK2 Ratio)

Objective: To quantify the inhibition of LRRK2 kinase activity in response to this compound treatment.

Methodology:

  • Tissue/Cell Lysis: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total LRRK2 and phospho-LRRK2 (Ser935) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities for total LRRK2 and pSer935 LRRK2. The ratio of pSer935 to total LRRK2 is calculated to determine the extent of kinase inhibition.

Generation of LRRK2 Knockout Models (CRISPR/Cas9)

Objective: To create a stable cell line or animal model with complete ablation of the LRRK2 gene.

Methodology:

  • Guide RNA (gRNA) Design: Design gRNAs targeting a critical exon of the LRRK2 gene (e.g., exon 41, which contains part of the kinase domain).

  • Vector Construction: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection/Electroporation: Introduce the Cas9/gRNA vector into the target cells (e.g., embryonic stem cells) via transfection or electroporation.

  • Clonal Selection: Select single-cell clones and expand them.

  • Genotyping: Screen the clones for the desired knockout mutation by PCR and Sanger sequencing of the targeted genomic region.

  • Validation: Confirm the absence of LRRK2 protein expression in the knockout clones by Western blotting.

  • Animal Model Generation (if applicable): Inject the validated knockout embryonic stem cells into blastocysts and implant them into pseudopregnant females to generate chimeric mice. Breed the chimeras to obtain germline transmission of the knockout allele.[1][4][17]

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects Rab29 Rab29 LRRK2 (Inactive) LRRK2 (Inactive) Rab29->LRRK2 (Inactive) Recruitment to Golgi VPS35 VPS35 VPS35->LRRK2 (Inactive) LRRK2 (Active) LRRK2 (Active) LRRK2 (Inactive)->LRRK2 (Active) Activation Rab GTPases Rab GTPases LRRK2 (Active)->Rab GTPases Phosphorylation Phosphorylated Rab GTPases Phosphorylated Rab GTPases Rab GTPases->Phosphorylated Rab GTPases Vesicular Trafficking Vesicular Trafficking Phosphorylated Rab GTPases->Vesicular Trafficking Autophagy Autophagy Phosphorylated Rab GTPases->Autophagy Cytoskeletal Dynamics Cytoskeletal Dynamics Phosphorylated Rab GTPases->Cytoskeletal Dynamics This compound This compound This compound->LRRK2 (Active) Inhibition LRRK2 Knockout LRRK2 Knockout LRRK2 Knockout->LRRK2 (Inactive) Ablation

Caption: LRRK2 signaling pathway and points of intervention.

Experimental_Workflow cluster_models Model Systems cluster_treatment Treatment cluster_analysis Analysis Wild-type Animals/Cells Wild-type Animals/Cells This compound This compound Wild-type Animals/Cells->this compound Vehicle Control Vehicle Control Wild-type Animals/Cells->Vehicle Control LRRK2 Knockout Animals/Cells LRRK2 Knockout Animals/Cells Western Blot (Autophagy Markers) Western Blot (Autophagy Markers) LRRK2 Knockout Animals/Cells->Western Blot (Autophagy Markers) Histopathology (Kidney & Lung) Histopathology (Kidney & Lung) LRRK2 Knockout Animals/Cells->Histopathology (Kidney & Lung) Behavioral Tests Behavioral Tests LRRK2 Knockout Animals/Cells->Behavioral Tests Kinase Activity Assay Kinase Activity Assay This compound->Kinase Activity Assay This compound->Western Blot (Autophagy Markers) This compound->Histopathology (Kidney & Lung) This compound->Behavioral Tests Vehicle Control->Kinase Activity Assay Vehicle Control->Western Blot (Autophagy Markers) Vehicle Control->Histopathology (Kidney & Lung) Vehicle Control->Behavioral Tests

Caption: Experimental workflow for comparing this compound and LRRK2 knockout models.

Logical_Relationship LRRK2 Kinase Activity LRRK2 Kinase Activity This compound This compound Reduced Kinase Activity Reduced Kinase Activity This compound->Reduced Kinase Activity Reversibility Reversibility This compound->Reversibility Dose-Dependence Dose-Dependence This compound->Dose-Dependence LRRK2 Knockout LRRK2 Knockout LRRK2 Knockout->Reduced Kinase Activity Altered Rab Phosphorylation Altered Rab Phosphorylation Reduced Kinase Activity->Altered Rab Phosphorylation Kidney/Lung Phenotype Kidney/Lung Phenotype Reduced Kinase Activity->Kidney/Lung Phenotype Altered Autophagy Altered Autophagy Reduced Kinase Activity->Altered Autophagy

Caption: Logical relationship of this compound and LRRK2 knockout effects.

References

PFE-360: A Comparative Guide to Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity of PFE-360 (PF-06685360), a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Understanding the cross-reactivity profile of a kinase inhibitor is crucial for interpreting experimental results and predicting potential off-target effects in drug development. While specific quantitative kinome scan data for this compound is not publicly available, this guide leverages data from other well-characterized, selective LRRK2 inhibitors to provide a representative comparison.

This compound is an orally active and brain-penetrant small molecule that has been instrumental in studying the physiological and pathological roles of LRRK2.[1] Its high potency, with an in vivo IC50 of 2.3 nM, underscores its efficacy in inhibiting LRRK2 kinase activity.[1]

Comparative Kinase Selectivity

Due to the lack of a publicly available, comprehensive kinase selectivity profile for this compound, we present data from GNE-7915, another potent and selective LRRK2 inhibitor, as a representative example. This allows for an illustrative comparison of the selectivity that can be achieved with modern LRRK2 inhibitors. GNE-7915 was profiled against a panel of 392 unique kinases in a KINOMEscan™ assay.[2] The results demonstrate a high degree of selectivity for LRRK2.

Table 1: Representative Kinase Selectivity Profile of a Potent LRRK2 Inhibitor (GNE-7915)

Kinase TargetPercentage of Probe Displacement (%) @ 0.1 µM
LRRK2 >65
TTK>65
ALK>65
8 other kinases>50

Data from a KINOMEscan™ competitive binding assay for GNE-7915 at a concentration of 0.1 µM.[2]

Another highly selective LRRK2 inhibitor, MLi-2, has demonstrated greater than 295-fold selectivity for LRRK2 over a panel of more than 300 other kinases.[3][4][5][6] This further highlights the development of LRRK2 inhibitors with minimal off-target activity.

LRRK2 Signaling Pathway

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its dysfunction is strongly linked to Parkinson's disease. The following diagram illustrates a simplified LRRK2 signaling pathway.

LRRK2_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors LRRK2_inactive LRRK2 (Inactive) GPCRs GPCRs Cellular_Stress Cellular Stress LRRK2_active LRRK2 (Active) LRRK2_inactive->LRRK2_active GTP Binding Phosphorylation Rab_GTPases Rab GTPases LRRK2_active->Rab_GTPases Phosphorylation Cytoskeletal_Dynamics Cytoskeletal Dynamics LRRK2_active->Cytoskeletal_Dynamics Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy PFE360 This compound PFE360->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a detailed methodology for a widely used kinase selectivity assay, the KINOMEscan™ platform, which is representative of the type of experiment used to generate the data in Table 1.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of kinases.

Experimental Workflow:

KinomeScan_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_quantification Quantification DNA_Kinase DNA-tagged Kinase Incubation Combine and Incubate DNA_Kinase->Incubation Immobilized_Ligand Immobilized Ligand Immobilized_Ligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Wash Wash to remove unbound kinase Incubation->Wash Elution Elute bound kinase Wash->Elution qPCR Quantify kinase via qPCR of DNA tag Elution->qPCR

Caption: Workflow for the KINOMEscan™ competition binding assay.

Detailed Steps:

  • Kinase Preparation: A diverse panel of human kinases are tagged with a unique DNA identifier.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., magnetic beads).

  • Competition Assay: The DNA-tagged kinase, the immobilized ligand, and the test compound (e.g., this compound) are combined and incubated to allow for binding to reach equilibrium.

  • Washing: The solid support is washed to remove any unbound kinase.

  • Elution and Quantification: The kinase that remains bound to the immobilized ligand is eluted, and the amount is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control (e.g., DMSO). A reduction in the amount of bound kinase indicates that the test compound is competing for the active site. The results are often expressed as the percentage of probe displacement or as a dissociation constant (Kd).

Conclusion

This compound is a highly potent and selective LRRK2 kinase inhibitor. While a specific kinome-wide selectivity profile for this compound is not publicly available, data from analogous LRRK2 inhibitors like GNE-7915 and MLi-2 demonstrate that high selectivity is achievable for this class of compounds. This comparative guide provides researchers with a framework for understanding the cross-reactivity of this compound and offers detailed experimental protocols for assessing kinase selectivity. Such information is critical for the rigorous evaluation of in vitro and in vivo findings and for the continued development of safe and effective LRRK2-targeted therapeutics.

References

PFE-360 Efficacy in Preclinical Parkinson's Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of PFE-360, a selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, in various preclinical models of Parkinson's disease (PD). Its performance is evaluated against standard-of-care treatments and other LRRK2 inhibitors, supported by experimental data and detailed methodologies.

Executive Summary

Mutations in the LRRK2 gene are a significant genetic risk factor for both familial and sporadic Parkinson's disease. This compound is a potent, selective, and brain-penetrant LRRK2 kinase inhibitor that has been investigated for its therapeutic potential in PD. Preclinical studies in rodent models of PD have demonstrated that this compound effectively engages its target, LRRK2, and shows some beneficial effects on motor function. However, its overall efficacy in robustly reversing dopaminergic dysfunction remains a subject of further investigation. This guide synthesizes the available data to offer a clear perspective on the current standing of this compound as a potential therapeutic agent for Parkinson's disease.

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. In Parkinson's disease, pathogenic mutations in LRRK2, such as G2019S, lead to increased kinase activity. This hyperactivity is thought to contribute to neuronal damage through various mechanisms, including disruption of vesicular trafficking, lysosomal and autophagic pathways, and interaction with α-synuclein pathology. By inhibiting LRRK2 kinase activity, this compound aims to normalize these cellular processes and mitigate neurodegeneration. A key biomarker for LRRK2 kinase activity is the phosphorylation of LRRK2 at serine 935 (pS935). This compound has been shown to dose-dependently reduce pS935-LRRK2 levels in preclinical models.

Below is a diagram illustrating the proposed signaling pathway involving LRRK2 and α-synuclein and the point of intervention for this compound.

LRRK2_pathway cluster_0 Cellular Stressors cluster_1 LRRK2 Kinase Activity cluster_2 Downstream Effects Oxidative_Stress Oxidative Stress LRRK2_Mutant LRRK2 (Mutant e.g., G2019S) Oxidative_Stress->LRRK2_Mutant Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Dysfunction->LRRK2_Mutant LRRK2_WT LRRK2 (Wild-Type) LRRK2_pS935 pS935-LRRK2 LRRK2_WT->LRRK2_pS935 Basal Activity LRRK2_Mutant->LRRK2_pS935 Hyper-activity PFE_360 This compound PFE_360->LRRK2_pS935 Inhibition Vesicular_Trafficking_Dysfunction Vesicular Trafficking Dysfunction LRRK2_pS935->Vesicular_Trafficking_Dysfunction Autophagy_Lysosomal_Dysfunction Autophagy/Lysosomal Dysfunction LRRK2_pS935->Autophagy_Lysosomal_Dysfunction Neuronal_Damage Neuronal Damage Vesicular_Trafficking_Dysfunction->Neuronal_Damage Alpha_Synuclein_Aggregation α-Synuclein Aggregation Autophagy_Lysosomal_Dysfunction->Alpha_Synuclein_Aggregation Alpha_Synuclein_Aggregation->Neuronal_Damage

Caption: LRRK2 signaling pathway in Parkinson's disease and this compound intervention.

Efficacy of this compound in Parkinson's Disease Models

The efficacy of this compound has been primarily evaluated in rodent models that recapitulate key aspects of Parkinson's disease pathology, namely α-synuclein aggregation and dopaminergic neuron degeneration.

AAV-α-Synuclein Rat Model

This model involves the overexpression of human α-synuclein in the substantia nigra of rats using an adeno-associated virus (AAV) vector, leading to progressive dopaminergic neurodegeneration and motor deficits.

Data Summary:

Outcome MeasureVehicle ControlThis compound (7.5 mg/kg, b.i.d.)% Improvement with this compoundReference
Forelimb Use Asymmetry (Cylinder Test) 35% contralateral forelimb use50% contralateral forelimb use~43%[1]
Striatal LRRK2 Expression Normalized to 100%Significantly lower than vehicleNot specified[1]
pS935-LRRK2 / Total LRRK2 Ratio ElevatedRatio < 0.1 (full inhibition)>90% reduction[1]

Interpretation: In the AAV-α-synuclein rat model, chronic treatment with this compound demonstrated a marginal but statistically significant improvement in motor asymmetry as assessed by the cylinder test[1]. The treatment effectively reduced the phosphorylation of LRRK2, indicating successful target engagement in the brain[1]. However, it did not robustly alter the overall course of neurodegeneration[1].

AAV-A53T-α-Synuclein Mouse Model

This model utilizes an AAV vector to express the A53T mutant form of human α-synuclein, which is associated with early-onset, aggressive forms of Parkinson's disease.

Data Summary:

Outcome MeasureVehicle ControlThis compound (10 mg/kg)This compound (30 mg/kg)Reference
Gait Improvement (Overall Score) Deficits observedBeneficial effect on hindlimb protraction and retractionImproved overall speed (stride duration and swing speeds)[2]
Dopaminergic Function Deficits observedNo robust changesNo robust changes[2]

Interpretation: In the AAV-A53T mouse model, this compound showed dose-dependent therapeutic effects, particularly in improving gait parameters[2]. However, these motor benefits were not accompanied by significant improvements in markers of dopaminergic function, suggesting a potential symptomatic rather than disease-modifying effect in this model[2].

Comparative Efficacy

To contextualize the performance of this compound, it is essential to compare its efficacy with established Parkinson's disease therapies and other investigational LRRK2 inhibitors.

This compound vs. Levodopa

Levodopa (L-DOPA) remains the gold-standard symptomatic treatment for Parkinson's disease, acting as a precursor to dopamine (B1211576) to replenish depleted levels in the brain.

Comparative Data Summary (Conceptual):

FeatureThis compoundLevodopa
Mechanism LRRK2 Kinase Inhibition (Potentially disease-modifying)Dopamine Replacement (Symptomatic)
Motor Improvement Marginal to moderate in preclinical modelsRobust improvement in motor symptoms in preclinical models and patients
Effect on Dopaminergic System No robust changes observedDirectly increases dopamine levels
Long-term Side Effects Potential for on-target effects (e.g., in lung and kidney)Dyskinesia, motor fluctuations
This compound vs. Other LRRK2 Inhibitors

Several other selective LRRK2 inhibitors, such as MLi-2 and GNE-7915, have been developed and tested in preclinical models.

Comparative Data Summary (Conceptual):

InhibitorPotency (IC50)Brain PenetrationReported Efficacy Notes
This compound 2.3 nM (in vivo)YesMarginal to moderate motor improvement.
MLi-2 ~1 nMYesStrong target engagement, preclinical efficacy data is emerging.
GNE-7915 ~3 nMYesShows efficacy in reducing LRRK2 activity in preclinical models.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

AAV-α-Synuclein Rat Model and this compound Treatment

Experimental Workflow:

experimental_workflow AAV_Injection AAV-α-synuclein or AAV-empty vector injection into the substantia nigra Treatment_Initiation Initiate this compound (7.5 mg/kg, b.i.d., oral gavage) or Vehicle Treatment AAV_Injection->Treatment_Initiation Behavioral_Testing Behavioral Testing (e.g., Cylinder Test) at specified time points Treatment_Initiation->Behavioral_Testing Tissue_Collection Tissue Collection for biochemical and histological analysis Behavioral_Testing->Tissue_Collection

Caption: General experimental workflow for this compound efficacy testing.

Cylinder Test Protocol:

  • Rats are individually placed in a transparent cylinder (20 cm diameter, 30 cm height).

  • Behavior is video-recorded for 5 minutes.

  • The number of independent wall touches with the left and right forelimbs is counted by a blinded observer.

  • Data are expressed as the percentage of contralateral (to the lesion) forelimb use relative to the total number of forelimb touches.

AAV-A53T-α-Synuclein Mouse Model and this compound Treatment

Rotarod Test Protocol:

  • Mice are placed on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

  • The latency to fall from the rod is recorded.

  • Mice are typically trained for several days before the actual test.

  • Multiple trials are conducted, and the average latency to fall is calculated.

Conclusion

This compound demonstrates clear target engagement in the central nervous system and exhibits modest beneficial effects on motor function in preclinical models of Parkinson's disease. While it does not appear to offer the robust symptomatic relief of dopamine replacement therapies like Levodopa, its mechanism of action holds the potential for disease modification. The lack of a strong effect on dopaminergic neuron survival in the models tested to date suggests that further research is needed to fully understand the therapeutic potential of LRRK2 inhibition with this compound. Future studies should focus on a wider range of PD models, including those with a more direct LRRK2-driven pathology, and on long-term outcomes to definitively assess its disease-modifying capabilities. The comparison with other LRRK2 inhibitors will also be crucial in determining the optimal chemical scaffold for targeting this promising therapeutic pathway in Parkinson's disease.

References

A Comparative Guide to LRRK2 Inhibitors in Clinical Development: PFE-360 vs. Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents a promising therapeutic strategy for Parkinson's disease, particularly for patients with LRRK2 gene mutations. This guide provides an objective comparison of PFE-360, a potent LRRK2 inhibitor, with other key inhibitors in clinical development, namely DNL201 and DNL151 (BIIB122), developed by Denali Therapeutics and Biogen.

Executive Summary

Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease.[1] These mutations often lead to increased kinase activity, making LRRK2 a prime therapeutic target.[1] Small molecule inhibitors aim to normalize this hyperactivity. This guide focuses on a comparative analysis of this compound against DNL201 and DNL151 (BIIB122), summarizing their potency, preclinical findings, and clinical development status. While all three are potent LRRK2 inhibitors, they exhibit differences in their published potency metrics and have progressed differently through clinical trials. A key consideration for this class of drugs is the observed on-target, but reversible, adverse effects in preclinical models.[2][3]

Data Presentation

Table 1: Comparison of Potency and Preclinical Data of LRRK2 Inhibitors
ParameterThis compound (PF-06685360)DNL201 (BIIB094)DNL151 (BIIB122)
Developer PfizerDenali TherapeuticsDenali Therapeutics / Biogen
Potency (IC50) 2.3 nM (in vivo)[4][5]Cellular IC50: 47 nM (pS935 LRRK2), 45 nM (pS1292) in HEK293 cells[6]Selected over DNL201 for better pharmacokinetic profile[7]; specific IC50 not detailed in provided results.
Key Preclinical Findings Efficiently decreases LRRK2 phosphorylation in the brain of mouse models of Parkinson's disease.[8] Some dose-dependent therapeutic effects, including gait improvement, were observed.[8] No robust changes in dopaminergic function were noted in one study.[8]Demonstrated target engagement and restoration of lysosomal function in cellular and animal models.[9][10]Currently being evaluated in participants with Parkinson's disease.[11]
Adverse Effects (Preclinical) Reversible morphological changes in the kidneys of rats.[3] Associated with reversible lung changes in primates in a study with other LRRK2 inhibitors.[2]Generally well-tolerated in preclinical studies.[10] Long-term, high-dose administration in monkeys showed reversible cellular swelling in lungs and kidneys without affecting organ function.[12]N/A
Table 2: Clinical Development Status of LRRK2 Inhibitors
InhibitorPhase of DevelopmentKey Clinical Trial FindingsClinical Trial Identifiers
This compound Preclinical/Pending[13][14]Clinical trial data not publicly available.N/A
DNL201 Phase 1b Completed (Backup to DNL151)[15]Generally well-tolerated in Phase 1 and 1b trials.[10] Demonstrated >50% inhibition of pS935 LRRK2 and pRAB10 in blood.[16] Showed improvement in the lysosomal biomarker BMP.[16]NCT03545425[17]
DNL151 (BIIB122) Phase 2/3Generally well-tolerated in Phase 1 and 1b studies.[18] Achieved robust target and pathway engagement.[18] Dose-dependent reduction in the lysosomal biomarker BMP.[18]LIGHTHOUSE Study (Phase 3): NCT05418673; LUMA Study (Phase 2b)

Experimental Protocols

LRRK2 Kinase Activity Assay (In Vitro)

A common method to determine the potency of LRRK2 inhibitors is through in vitro kinase assays. These assays typically measure the phosphorylation of a substrate by the LRRK2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against LRRK2 kinase activity.

Materials:

  • Recombinant LRRK2 protein (wild-type or mutant)

  • Kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4)

  • ATP solution

  • Generic substrate (e.g., Myelin Basic Protein - MBP) or a specific peptide substrate

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • Radioactive [γ-³²P]ATP or fluorescently labeled ATP analog

  • Phosphocellulose paper or other capture membrane

  • Scintillation counter or fluorescence reader

Procedure:

  • Prepare a reaction mixture containing the recombinant LRRK2 enzyme in the kinase assay buffer.

  • Add serially diluted concentrations of the test inhibitor or DMSO (vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., MBP) and ATP (spiked with [γ-³²P]ATP).

  • Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

  • Spot the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular LRRK2 Target Engagement Assay

Cellular assays are crucial for determining an inhibitor's ability to engage its target within a biological system. A common method involves measuring the phosphorylation of LRRK2 at specific sites (e.g., Ser935) or its substrates (e.g., Rab10).

Objective: To assess the ability of a test compound to inhibit LRRK2 kinase activity in a cellular context.

Materials:

  • Cell line expressing LRRK2 (e.g., HEK293 cells overexpressing LRRK2, or a cell line with endogenous LRRK2)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., DNL201)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies:

    • Primary antibody against phosphorylated LRRK2 (e.g., anti-pSer935-LRRK2) or a phosphorylated substrate (e.g., anti-pThr73-Rab10)

    • Primary antibody against total LRRK2 or total substrate protein

    • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Western blot or ELISA reagents

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor or DMSO for a specified duration.

  • Lyse the cells to extract total protein.

  • Determine the protein concentration of the lysates.

  • Analyze the protein lysates by Western blot or ELISA.

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total proteins of interest. Visualize with a secondary antibody.

    • ELISA: Use a sandwich ELISA format to capture total LRRK2 and detect the phosphorylated form.

  • Quantify the band intensities (Western blot) or the signal (ELISA) for the phosphorylated and total proteins.

  • Calculate the ratio of phosphorylated protein to total protein for each treatment condition.

  • Normalize the data to the vehicle control and plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

Mandatory Visualization

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 cluster_downstream Downstream Effects cluster_inhibitor Inhibition GTP_GDP GTP/GDP Binding LRRK2 LRRK2 Kinase Activity GTP_GDP->LRRK2 Regulates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Regulates Lysosomal_Function Lysosomal Function Vesicular_Trafficking->Lysosomal_Function Impacts Neuronal_Health Neuronal Health Lysosomal_Function->Neuronal_Health Maintains PFE360 This compound PFE360->LRRK2 Inhibits

Caption: LRRK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_preclinical Preclinical Model Compound_Prep Prepare Inhibitor Dilutions Kinase_Reaction Perform LRRK2 Kinase Reaction Compound_Prep->Kinase_Reaction Detection Detect Substrate Phosphorylation Kinase_Reaction->Detection IC50_Calc_Vitro Calculate In Vitro IC50 Detection->IC50_Calc_Vitro Cell_Treatment Treat Cells with Inhibitor IC50_Calc_Vitro->Cell_Treatment Inform Cell_Lysis Lyse Cells and Extract Protein Cell_Treatment->Cell_Lysis Target_Engagement Measure Target Phosphorylation (Western Blot / ELISA) Cell_Lysis->Target_Engagement IC50_Calc_Cell Calculate Cellular IC50 Target_Engagement->IC50_Calc_Cell Animal_Dosing Administer Inhibitor to Animal Model IC50_Calc_Cell->Animal_Dosing Inform Tissue_Analysis Analyze Brain and Peripheral Tissues Animal_Dosing->Tissue_Analysis Efficacy_Safety Assess Efficacy and Safety Tissue_Analysis->Efficacy_Safety

Caption: Workflow for LRRK2 inhibitor characterization.

Logical_Comparison cluster_potency Potency (IC50) cluster_clinical Clinical Stage PFE360 This compound PFE360_Potency In vivo: 2.3 nM PFE360->PFE360_Potency PFE360_Clinical Preclinical/Pending PFE360->PFE360_Clinical DNL201 DNL201 DNL201_Potency Cellular: ~45-47 nM DNL201->DNL201_Potency DNL201_Clinical Phase 1b (Backup) DNL201->DNL201_Clinical DNL151 DNL151 (BIIB122) DNL151_Potency Potent (Specific IC50 not detailed) DNL151->DNL151_Potency DNL151_Clinical Phase 2/3 DNL151->DNL151_Clinical DNL151_Clinical->DNL201_Clinical Selected Over

Caption: Logical comparison of LRRK2 inhibitors.

References

In Vivo Comparison of PFE-360 and Other Brain-Penetrant LRRK2 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective, data-driven comparison of the in vivo performance of PFE-360 and other key brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. For researchers, scientists, and drug development professionals, this document summarizes crucial experimental data, details relevant methodologies, and visualizes complex biological pathways and workflows to aid in the selection of appropriate compounds for preclinical research.

Mutations that elevate the kinase activity of LRRK2 are a significant genetic cause of Parkinson's disease, making potent and selective LRRK2 kinase inhibitors a promising therapeutic strategy.[1] A critical step in their development is the evaluation of their in vivo efficacy, brain penetration, and safety.[1][2] This guide synthesizes available preclinical data for this compound and other prominent LRRK2 inhibitors, including MLi-2 and GNE-7915, to facilitate a direct comparison.

Data Presentation: Comparative Inhibitor Properties

The following tables summarize quantitative data on the potency, in vivo target engagement, and safety profiles of this compound and other leading brain-penetrant LRRK2 inhibitors.

Table 1: Potency and Selectivity of LRRK2 Inhibitors

CompoundTypeIn Vivo IC₅₀ (LRRK2)In Vitro Kᵢ (LRRK2)Key Selectivity Notes
This compound Pyridopyrimidine2.3 nM[3][4]-Orally active and selective.[3]
MLi-2 -1.4 nM[5]-Highly potent and selective ATP-competitive inhibitor.[5]
GNE-7915 --1 nM[3]Highly selective; only TTK inhibition was over 50% in a panel of 187 kinases.[3]
LRRK2-IN-1 Benzodiazepine--IC₅₀ of 13 nM (WT) and 6 nM (G2019S mutant).[3]
JH-II-127 ---IC₅₀ of 6.6 nM (WT) and 2.2 nM (G2019S mutant).[3]
DNL201 ---Showed dose-dependent inhibition of LRRK2 kinase activity in animal models.[3]

Table 2: In Vivo Pharmacodynamics and Efficacy

CompoundAnimal ModelDose & AdministrationBrain PenetrantKey Efficacy Readout
This compound Rat4 and 7.5 mg/kg, Oral, BIDYes[3]Significantly decreased LRRK2-pSer935/total LRRK2 ratio in the kidney.[4]
MLi-2 Mouse, Macaque-Yes[5]Effectively inhibits LRRK2 kinase activity.[6]
GNE-7915 Mouse, Monkey-Yes[3]Demonstrated outstanding pharmacokinetic qualities in vivo.[3]
JH-II-127 Mouse30 mg/kg, Oral[3]Yes[3]Reduced S935 phosphorylation in the brain.[3]
DNL201 Animal ModelsDose-dependentYesReduced LRRK2 phosphorylation and restored lysosome defects.[3]

Table 3: In Vivo Safety and Tolerability Profiles

CompoundOrgan(s) of InterestObserved EffectsReversibilityFunctional Impact
This compound Kidney, LungDarker kidneys, accumulation of hyaline droplets in renal tubular epithelium.[3][7]Partially reversible after a 30-day treatment-free period.[3][7]No evidence of impaired kidney function or toxicity.[7]
MLi-2 LungEnlarged type II pneumocytes (abnormal accumulation of lamellar bodies).[5]Reversible.[5]Considered benign; no associated respiratory issues reported.[4][5]
DNL201 LungMicroscopic changes in lung tissues.[3]Reversible and not found to be pathogenic.[3]No adverse functional consequences reported.[4]
GNE-7915 Kidney, LungResulted in kidney and lung phenotypes.[5]--

Experimental Protocols

Methodologies for evaluating LRRK2 inhibitors in vivo are crucial for interpreting and comparing study outcomes. The primary measure of in vivo efficacy is the modulation of LRRK2 phosphorylation at key sites.[1]

In Vivo Efficacy and Target Engagement Study
  • Animal Model: Female Sprague Dawley rats (225-250 g) are commonly used for pharmacokinetic and pharmacodynamic studies of compounds like this compound.

  • Compound Administration: this compound has been administered orally twice daily (BID) at doses of 4 mg/kg and 7.5 mg/kg for up to 12 weeks.[7]

  • Tissue Collection: At specified time points post-administration (e.g., 1, 6, and 12 hours), animals are euthanized, and brain and peripheral tissues (kidney, lung) are collected.[7] Plasma samples are also collected for pharmacokinetic analysis.[7]

  • Pharmacodynamic Analysis (Western Blot):

    • Tissue lysates are prepared and protein concentration is quantified.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • Membranes are incubated with primary antibodies against total LRRK2 and phosphorylated LRRK2 at serine 935 (pSer935), a key marker of target engagement.[1]

    • Fluorescently labeled secondary antibodies are used for detection.

    • The ratio of pSer935-LRRK2 to total LRRK2 is calculated to determine the extent of kinase inhibition.

Safety and Tolerability Assessment
  • Histopathology: Following the treatment period, organs such as the lungs and kidneys are collected, fixed in formalin, and embedded in paraffin.

  • Microscopic Examination: Tissue sections are stained (e.g., with Hematoxylin and Eosin) and examined by a pathologist for any morphological changes, such as the accumulation of hyaline droplets in the renal proximal tubular epithelium or changes in type II pneumocytes in the lungs.[3][7]

  • Clinical Pathology: Blood and urine samples are analyzed for biomarkers of kidney and liver function to assess any potential toxicity.[7]

  • Reversibility Studies: A cohort of animals may undergo a treatment-free "washout" period (e.g., 30 days) to determine if observed morphological changes are reversible.[3][7]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz help to visualize the complex LRRK2 signaling pathway and the standard experimental workflow for inhibitor evaluation.

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_lrrk2 LRRK2 Kinase Core cluster_downstream Downstream Effects cluster_inhibitor Rab29 Rab29 LRRK2 LRRK2 Rab29->LRRK2 Recruits to membrane GTP_GDP GTP/GDP Binding GTP_GDP->LRRK2 Activates pLRRK2 pS1292-LRRK2 (Autophosphorylation) LRRK2->pLRRK2 Kinase Activity Rab10 Rab10 LRRK2->Rab10 Substrate Phosphorylation G2019S G2019S Mutation G2019S->LRRK2 Increases Kinase Activity pRab10 pT73-Rab10 Rab10->pRab10 Vesicle_Trafficking Vesicular Trafficking pRab10->Vesicle_Trafficking Lysosomal_Function Lysosomal Function pRab10->Lysosomal_Function Inhibitor This compound & Other Inhibitors Inhibitor->LRRK2 Blocks Kinase Activity

Caption: LRRK2 Signaling Pathway and Point of Inhibition.

In_Vivo_Workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase start Select Animal Model (e.g., Rat) admin Inhibitor Administration (e.g., this compound, Oral, BID) start->admin dosing Chronic Dosing Period (e.g., 12 weeks) admin->dosing collection Tissue & Plasma Collection dosing->collection pk Pharmacokinetic Analysis (Plasma Concentration) collection->pk pd Western Blot for pS935/Total LRRK2 collection->pd safety Histopathology (Kidney, Lung) collection->safety data Data Interpretation & Comparative Analysis pk->data pd->data safety->data

Caption: General Workflow for In Vivo LRRK2 Inhibitor Evaluation.

References

Safety Operating Guide

Personal protective equipment for handling PFE-360

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for handling the potent and selective LRRK2 kinase inhibitor, PFE-360. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and the proper management of this research compound. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations are based on best practices for handling potent, biologically active small molecules in a laboratory setting.

Compound Information

This compound (also known as PF-06685360) is a brain-penetrant and selective LRRK2 small-molecule kinase inhibitor. As a potent, biologically active compound, it should be handled with a high degree of caution, treating it as a potentially hazardous substance.

PropertyValue
CAS Number 1527475-61-1
Molecular Formula C₁₆H₁₆N₆O
Molecular Weight 308.34 g/mol
Appearance Solid powder
Solubility Soluble in DMSO, Insoluble in water and ethanol
Storage Store powder at -20°C for the long term. Stock solutions can be stored at -80°C.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure. The required level of PPE depends on the specific task being performed.

Laboratory Activity Recommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Aliquoting (Solid Form) - Ventilation: Certified chemical fume hood or powder containment hood.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles.- Respiratory Protection: NIOSH-approved N95 or higher-rated respirator.- Body Protection: Disposable gown over a laboratory coat.
Solution Preparation and Handling - Ventilation: Certified chemical fume hood.- Gloves: Double-gloving with nitrile gloves.- Eye Protection: Chemical splash goggles or a face shield if there is a splash risk.- Body Protection: Laboratory coat.
In Vitro / In Vivo Administration - Gloves: Nitrile gloves.- Eye Protection: Safety glasses with side shields.- Body Protection: Laboratory coat.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves.- Eye Protection: Chemical splash goggles.- Body Protection: Laboratory coat.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound. All procedures involving the solid compound or concentrated solutions should be performed in a designated area, such as a certified chemical fume hood.

3.1. Preparation and Weighing of Solid this compound

  • Designate Work Area: Cordon off and label a specific area within a chemical fume hood for handling this compound.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, vials, and PPE, before starting.

  • Don PPE: Put on the appropriate PPE for handling potent powders as detailed in the table above.

  • Weighing: Carefully weigh the desired amount of this compound powder within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • Clean-up: After weighing, carefully clean the balance and surrounding surfaces with a damp cloth or paper towel to remove any residual powder. Dispose of cleaning materials as hazardous waste.

3.2. Preparation of this compound Solutions

  • Solvent Addition: In the chemical fume hood, slowly add the desired solvent (e.g., DMSO) to the vial containing the this compound powder.

  • Dissolution: Securely cap the vial and vortex or sonicate until the compound is fully dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

3.3. General Handling Practices

  • Avoid Inhalation and Contact: Never handle this compound outside of a certified fume hood. Avoid direct contact with skin and eyes.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

  • Spill Management: In case of a spill, immediately alert others in the area. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow your institution's emergency procedures.

G General Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Prepare Fume Hood gather_materials Assemble All Equipment and PPE prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_powder Weigh Solid this compound don_ppe->weigh_powder prepare_solution Prepare Stock Solution (e.g., in DMSO) weigh_powder->prepare_solution perform_experiment Conduct Experiment prepare_solution->perform_experiment decontaminate Decontaminate Work Surfaces and Equipment perform_experiment->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations. Never dispose of this compound down the drain.

4.1. Waste Segregation

  • Solid Waste: This includes contaminated gloves, pipette tips, weigh boats, and any other disposable items that have come into contact with this compound. Place these in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound (including those in DMSO) should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.

4.2. Decontamination of Glassware and Equipment

  • Reusable glassware and equipment should be decontaminated. A common procedure is to rinse with a solvent in which this compound is soluble (e.g., DMSO), followed by a wash with an appropriate laboratory detergent and water. The initial solvent rinse should be collected as hazardous liquid waste.

G This compound Waste Disposal Decision Pathway start Waste Generated waste_type What type of waste is it? start->waste_type solid_waste Solid Waste (Gloves, Tubes, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Needles, etc.) waste_type->sharps_waste Sharps solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Dispose in Labeled Hazardous Sharps Container sharps_waste->sharps_container end Arrange for Chemical Waste Pickup solid_container->end liquid_container->end sharps_container->end

Caption: Decision pathway for the proper disposal of this compound waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.